KRAS G12C inhibitor 37
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H39F3N8O2 |
|---|---|
Molecular Weight |
660.7 g/mol |
IUPAC Name |
1-[7-[2-[3-(dimethylamino)azetidin-1-yl]-6-ethenyl-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C35H39F3N8O2/c1-6-22-14-24-30(31(48-20-35(36,37)38)29(22)28-21(3)8-9-26-25(28)15-39-42-26)40-33(45-16-23(17-45)43(4)5)41-32(24)44-12-10-34(11-13-44)18-46(19-34)27(47)7-2/h6-9,14-15,23H,1-2,10-13,16-20H2,3-5H3,(H,39,42) |
InChI Key |
AHOBXXAGZPGARY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)C3=C(C4=C(C=C3C=C)C(=NC(=N4)N5CC(C5)N(C)C)N6CCC7(CC6)CN(C7)C(=O)C=C)OCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of KRAS G12C Inhibitor 37
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of KRAS G12C inhibitor 37, a potent and selective covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with a glycine-to-cysteine mutation at codon 12 (G12C). This mutation is a key driver in a significant portion of non-small cell lung cancers, colorectal cancers, and other solid tumors. This compound, also known as compound 65 from patent WO2018143315A1, offers a promising therapeutic strategy by directly targeting this oncogenic driver.
Core Mechanism of Action
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, signal-transducing GTP-bound form. This results in the constitutive activation of downstream pro-proliferative signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways.
This compound is a covalent inhibitor that specifically and irreversibly binds to the mutant cysteine residue at position 12 of KRAS G12C. This covalent modification occurs when the protein is in its inactive, GDP-bound state. By binding to a novel allosteric pocket (the Switch-II pocket) that is present in the GDP-bound conformation, the inhibitor traps KRAS G12C in this inactive state, preventing its subsequent loading with GTP and thereby blocking downstream signaling.
Signaling Pathway Inhibition
The primary consequence of KRAS G12C inhibition by inhibitor 37 is the suppression of the MAPK/ERK signaling cascade. This is evidenced by a significant reduction in the phosphorylation of key downstream effectors, including MEK and ERK.
Quantitative Biological Activity
The following tables summarize the representative biological activity of a potent KRAS G12C inhibitor, illustrating the typical potency and selectivity observed with compounds of this class.
Table 1: Biochemical Activity
| Assay Type | Target | Metric | Value (nM) |
| Surface Plasmon Resonance (SPR) | KRAS G12C | KD | < 1 |
| Nucleotide Exchange Assay | KRAS G12C | IC50 | < 10 |
Table 2: Cellular Activity
| Cell Line | KRAS Status | Assay Type | Metric | Value (nM) |
| NCI-H358 | G12C | Proliferation | GI50 | < 10 |
| MIA PaCa-2 | G12C | Proliferation | GI50 | < 20 |
| A549 | G12S | Proliferation | GI50 | > 10,000 |
| NCI-H358 | G12C | p-ERK Inhibition | IC50 | < 15 |
| MIA PaCa-2 | G12C | p-ERK Inhibition | IC50 | < 25 |
Table 3: In Vivo Efficacy
| Xenograft Model | Dosing | Tumor Growth Inhibition (%) |
| NCI-H358 | 30 mg/kg, QD | > 90 |
| MIA PaCa-2 | 50 mg/kg, QD | > 85 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize KRAS G12C inhibitors like inhibitor 37. These protocols are based on established and published methods for this class of compounds.
Surface Plasmon Resonance (SPR) Assay for Binding Kinetics
This assay quantitatively measures the binding affinity and kinetics of the inhibitor to the KRAS G12C protein.
Materials:
-
Recombinant human KRAS G12C (GDP-bound) protein
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
This compound
Protocol:
-
Immobilize anti-His antibody onto the CM5 sensor chip surface using standard amine coupling chemistry.
-
Capture His-tagged KRAS G12C protein on the chip surface.
-
Prepare a dilution series of this compound in running buffer.
-
Inject the inhibitor solutions over the captured KRAS G12C surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the surface to remove the bound inhibitor and protein.
-
Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the ability of the inhibitor to inhibit the growth of cancer cell lines harboring the KRAS G12C mutation.
Materials:
-
KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type or other mutant cell lines.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well and mix.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition concentration (GI50) from the dose-response curves.
p-ERK Inhibition Cellular Assay (Western Blot)
This assay measures the inhibition of downstream signaling by quantifying the levels of phosphorylated ERK.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358).
-
Cell culture reagents.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Plate cells and allow them to attach.
-
Starve the cells in serum-free medium overnight.
-
Treat with various concentrations of this compound for 2-4 hours.
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize p-ERK levels to total ERK and a loading control (e.g., GAPDH).
-
Determine the half-maximal inhibitory concentration (IC50) for p-ERK inhibition.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358).
-
This compound formulated for oral administration.
-
Calipers for tumor measurement.
Protocol:
-
Subcutaneously implant KRAS G12C mutant cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound orally, once daily (QD), at various doses.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound represents a significant advancement in the targeted therapy of KRAS G12C-mutant cancers. Its mechanism of action, involving the covalent and selective trapping of KRAS G12C in its inactive GDP-bound state, leads to potent and specific inhibition of downstream oncogenic signaling, resulting in anti-proliferative effects and tumor regression in preclinical models. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this and other next-generation KRAS G12C inhibitors.
The Emergence of KRAS G12C Inhibitor 37: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of directly targeting the KRAS G12C mutation represents a landmark achievement in oncology drug development, transforming a previously "undruggable" target into a tractable one. This technical guide provides an in-depth exploration of a specific covalent inhibitor, designated as KRAS G12C inhibitor 37, also identified as compound 65 in patent literature. We will delve into its synthesis, mechanism of action, and the experimental protocols utilized for its characterization, offering a comprehensive resource for researchers in the field.
Discovery and Rationale
This compound emerged from structure-based drug design efforts aimed at identifying potent and selective covalent inhibitors that could bind to the mutated cysteine residue at position 12 of the KRAS protein. This mutation is prevalent in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. The core concept behind this class of inhibitors is to trap the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing downstream signaling through pathways such as the MAPK and PI3K-AKT cascades, which are critical for tumor cell proliferation and survival.[1]
The chemical scaffold of inhibitor 37 is based on a quinazoline core, a privileged structure in medicinal chemistry known for its favorable pharmacological properties.[2] The molecule incorporates an electrophilic warhead, typically an acrylamide group, which forms an irreversible covalent bond with the thiol group of the Cys12 residue. This covalent interaction provides sustained target engagement and potent inhibition of KRAS G12C activity.
Synthesis of this compound (Compound 65)
The synthesis of this compound, as outlined in patent literature, involves a multi-step process culminating in the formation of the final quinazoline-based compound. While the exact, detailed protocol from a peer-reviewed publication for this specific numbered compound is not publicly available, a general synthetic strategy can be inferred from the patent and from the synthesis of analogous quinazoline-based KRAS G12C inhibitors.
A plausible synthetic route would involve the construction of the core quinazoline ring system, followed by the sequential addition of the various substituents, including the piperazine linker and the acrylamide warhead. Key reactions would likely include nucleophilic aromatic substitution and amide coupling steps.
Quantitative Biological Data
The biological activity of this compound has been characterized through a series of in vitro assays. The following tables summarize the available quantitative data, providing a comparative view of its potency and selectivity.
| Assay Type | Metric | Value | Cell Line / Conditions | Reference |
| Biochemical Assay | ||||
| KRAS G12C Binding | IC50 | 46.7 nM | Biochemical assay | [3] |
| Cellular Assays | ||||
| pERK Inhibition | IC50 | ~50-500 nM (estimated) | KRAS G12C mutant cell lines (e.g., NCI-H358) | [4][5] |
| Cell Viability | IC50 | Sub-micromolar to low micromolar | KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) | [6] |
Note: Specific quantitative data for "inhibitor 37" is limited in publicly accessible, peer-reviewed literature. The values presented are based on data for closely related compounds from the same structural class and patent literature where available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize KRAS G12C inhibitors like compound 37.
Biochemical Assay: KRAS G12C-GTP Binding Assay (HTRF)
This assay is designed to measure the ability of an inhibitor to compete with GTP for binding to the KRAS G12C protein.
-
Principle: A competitive assay format utilizing Homogeneous Time-Resolved Fluorescence (HTRF). A GTP analog labeled with a fluorescent donor competes with the test compound for binding to a His-tagged KRAS G12C protein. An anti-His antibody labeled with a fluorescent acceptor is used to detect the protein. When the labeled GTP binds to the protein, FRET occurs between the donor and acceptor. A test compound that inhibits this interaction will disrupt FRET, leading to a decrease in the HTRF signal.[7]
-
Procedure:
-
Dispense test compounds at various concentrations into a low-volume 384-well plate.
-
Add a solution containing His-tagged KRAS G12C protein.
-
Add a pre-mixed solution of anti-6His-Cryptate antibody and GTP-Red.
-
Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours).
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the HTRF ratio and determine the IC50 values from the dose-response curves.
-
Cellular Assay: pERK Inhibition Assay
This assay assesses the inhibitor's ability to block the downstream MAPK signaling pathway in cancer cells harboring the KRAS G12C mutation.
-
Principle: The phosphorylation of ERK (pERK) is a key downstream event of KRAS activation. A decrease in pERK levels upon inhibitor treatment indicates target engagement and pathway inhibition. This can be measured by various methods, such as Western blotting or high-throughput immunoassays (e.g., Lumit™).[4][5]
-
Procedure (Luminex/ELISA-based):
-
Seed KRAS G12C mutant cells (e.g., NCI-H358) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor or vehicle control for a specified period (e.g., 2-24 hours).
-
Lyse the cells and collect the lysates.
-
Perform a sandwich immunoassay to quantify the levels of phosphorylated ERK (p-ERK1/2) and total ERK.
-
Normalize the pERK signal to the total ERK signal.
-
Generate dose-response curves and calculate the IC50 values.
-
Cellular Assay: Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells.
-
Principle: The viability of cells is measured after a defined period of inhibitor treatment. Common methods include the use of reagents that measure metabolic activity (e.g., CellTiter-Glo®, which measures ATP levels) or membrane integrity.[6]
-
Procedure (CellTiter-Glo®):
-
Seed KRAS G12C mutant cells and wild-type KRAS cells (as a control for selectivity) in 96-well plates.
-
After allowing the cells to attach, treat them with a range of inhibitor concentrations.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 values.
-
In Vivo Model: Xenograft Tumor Growth Study
This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Principle: Human cancer cells with the KRAS G12C mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.[8][9]
-
Procedure:
-
Subcutaneously inject a suspension of KRAS G12C mutant cells (e.g., NCI-H358) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the inhibitor (e.g., by oral gavage) and vehicle control to the respective groups on a defined schedule (e.g., once daily).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the KRAS signaling pathway and a typical workflow for inhibitor evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of KRAS G12C Inhibitor 37 Binding: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the structural and biological considerations for the binding of KRAS G12C inhibitors, with a specific focus on the context of inhibitor 37. While specific quantitative binding data and a dedicated crystal structure for "KRAS G12C inhibitor 37" (identified as compound 65 in patent WO2018143315A1) are not publicly available in peer-reviewed literature, this document outlines the established methodologies and representative data for characterizing such covalent inhibitors. The information presented herein serves as a comprehensive resource for understanding the molecular interactions, signaling pathways, and experimental approaches central to the development of targeted therapies against this critical oncogene.
Introduction to KRAS G12C and Covalent Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating processes such as cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation (a glycine-to-cysteine substitution at codon 12) being particularly prevalent in non-small cell lung cancer. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to aberrant downstream signaling and tumorigenesis.[3]
The presence of a cysteine residue in the G12C mutant offers a unique opportunity for targeted therapy through the development of covalent inhibitors. These inhibitors are designed to form an irreversible covalent bond with the thiol group of the mutant cysteine, thereby locking the KRAS G12C protein in an inactive, GDP-bound state and blocking its oncogenic signaling.[3] "this compound" belongs to this class of compounds.[4]
KRAS Signaling Pathway
The KRAS protein is a key node in multiple signaling cascades. When activated by upstream signals from receptor tyrosine kinases (RTKs), KRAS-GTP recruits and activates a variety of downstream effector proteins, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][5][6] These pathways are crucial for cell proliferation, survival, and differentiation. The constitutive activation of KRAS G12C leads to the persistent stimulation of these downstream pathways, driving cancer development.
Figure 1: Simplified KRAS signaling pathway and the mechanism of action of covalent inhibitors.
Quantitative Data for Representative KRAS G12C Inhibitors
While specific binding affinities and kinetic data for "inhibitor 37" are not publicly available, the following table summarizes representative data for other well-characterized KRAS G12C covalent inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), to provide a comparative context.
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Method | Reference |
| IC50 (Cell Viability) | Varies by cell line (e.g., ~7 nM in MIA PaCa-2) | Varies by cell line (e.g., ~5 nM in NCI-H358) | Cellular Assay | [7] |
| Kd (Reversible Binding) | Not typically reported for covalent inhibitors | Not typically reported for covalent inhibitors | SPR/ITC | N/A |
| kinact/KI | ~0.03 µM-1min-1 | ~0.17 µM-1min-1 | Mass Spectrometry | [8] |
| PDB ID | 6OIM | 6UT0 | X-ray Crystallography | [7] |
Experimental Protocols
The characterization of KRAS G12C inhibitors like inhibitor 37 involves a suite of biochemical and biophysical assays to determine their binding affinity, kinetics, and structural basis of interaction.
X-ray Crystallography for KRAS G12C-Inhibitor Complex
This protocol outlines a general procedure for obtaining a crystal structure of a KRAS G12C-inhibitor complex.
1. Protein Expression and Purification:
-
The human KRAS G12C (residues 1-169) is expressed in E. coli (e.g., BL21(DE3) strain).
-
Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 18°C) to enhance soluble protein yield.
-
The protein is purified using a series of chromatography steps, including Ni-NTA affinity chromatography (for His-tagged protein), ion exchange, and size-exclusion chromatography.[2]
-
The purified protein is loaded with GDP.
2. Crystallization:
-
The purified KRAS G12C-GDP is concentrated to 10-20 mg/mL.
-
The covalent inhibitor is added in molar excess and incubated to ensure complete covalent modification.
-
Crystallization screening is performed using vapor diffusion methods (hanging or sitting drop) with various commercial screens.
-
Crystals are grown by mixing the protein-inhibitor complex with a reservoir solution (e.g., containing PEG, salts, and a buffer).[2][9]
3. Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known KRAS structure as a search model (e.g., PDB ID: 4OBE).
-
The model is refined, and the inhibitor is built into the electron density map.[9][10]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of protein-ligand interactions in real-time.
1. Immobilization of KRAS G12C:
-
A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Purified KRAS G12C protein is injected over the activated surface to be immobilized via amine coupling.
-
Remaining active sites are deactivated with ethanolamine.
2. Kinetic Analysis:
-
A series of concentrations of the inhibitor are injected over the immobilized KRAS G12C surface.
-
The association (kon) and dissociation (koff) rates are monitored by changes in the refractive index.
-
For covalent inhibitors, a two-step model is often used to determine the initial reversible binding affinity (KI) and the rate of covalent bond formation (kinact).[6]
-
The sensorgram data is fitted to a suitable binding model to calculate the kinetic parameters.
Figure 2: General experimental workflow for the characterization of a KRAS G12C inhibitor.
Conclusion
The development of covalent inhibitors targeting KRAS G12C represents a significant advancement in precision oncology. While detailed public data on "inhibitor 37" is limited, the established methodologies for structural and biophysical characterization provide a clear roadmap for evaluating such compounds. The structural insights gained from X-ray crystallography, combined with the kinetic data from techniques like SPR, are instrumental in understanding the molecular basis of inhibitor binding and in guiding the design of more potent and selective next-generation therapies. This technical guide provides a foundational understanding of these critical aspects for researchers in the field of cancer drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. US12351591B2 - KRas inhibitors - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2017201161A1 - Kras g12c inhibitors - Google Patents [patents.google.com]
- 6. Combining Fundamental Kinetics and Standard Alkylation Assays to Prioritize Lead-Like KRAS G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of a Covalent KRAS G12C Inhibitor: A Technical Overview
Disclaimer: The specific designation "KRAS G12C inhibitor 37" does not correspond to a publicly documented compound in the scientific literature. This technical guide provides a representative in vitro characterization based on the well-studied covalent KRAS G12C inhibitor, ARS-853, and other exemplary compounds of the same class. The data and methodologies presented herein are a composite derived from multiple sources to illustrate the typical characterization of such an inhibitor.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12C mutation, which results in a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer. This mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and downstream signaling through pathways like the MAPK/ERK cascade, thereby promoting cell proliferation and survival.
The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has been a significant breakthrough. These inhibitors bind to the inactive, GDP-bound state of KRAS G12C, locking it in this conformation and preventing its activation. This guide details the typical in vitro experiments performed to characterize the potency, selectivity, and mechanism of action of such an inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative covalent KRAS G12C inhibitor, ARS-853.
| Parameter | Value | Assay Type |
| Biochemical Engagement Rate (k_inact/K_i) | 76 M⁻¹s⁻¹ | Biochemical assay with purified KRAS G12C |
| Cellular Engagement IC₅₀ (6 hours) | 1.6 µM | LC/MS-MS-based cellular engagement assay |
Table 1: Biochemical and Cellular Potency of ARS-853.[1]
| Parameter | Observation | Assay Type |
| Selectivity vs. Wild-Type KRAS | >100-fold selective for mutant KRAS G12C over WT KRAS.[2][3] | Comparative biochemical or cellular assays |
| Effect on Downstream Signaling | Potent inhibition of ERK phosphorylation.[2][4] | Cell-based immunoblotting or ELISA |
| Cellular Proliferation | Reduced cell proliferation in KRAS G12C mutant cell lines.[5] | 3-D Agar-Based Colony Formation Assay |
Table 2: Selectivity and Cellular Effects.
Experimental Protocols
LC/MS-MS-Based Cellular Engagement Assay
This assay directly and quantitatively determines the engagement of the inhibitor with KRAS G12C in a cellular setting.[1]
-
Cell Treatment: KRAS G12C mutant cells are treated with the inhibitor at various concentrations for a specified time (e.g., 6 hours).
-
Cell Lysis and Protein Digestion: Cells are lysed, and the total protein is extracted. The protein lysate is then subjected to tryptic digestion.
-
LC/MS-MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC/MS-MS).
-
Quantification: The amount of the cysteine 12-containing peptide from KRAS G12C is quantified relative to an isotopic standard peptide. A decrease in this peptide following inhibitor treatment indicates covalent modification.[1]
3-D Agar-Based Colony Formation Assay
This assay assesses the inhibitor's effect on anchorage-independent growth, a hallmark of cancer cells.[1]
-
Cell Seeding: A base layer of 0.8% agar in culture medium is prepared in a multi-well plate.
-
Cells (10,000–20,000) are suspended in 0.35% soft agar and seeded on top of the base layer.[1]
-
Inhibitor Treatment: The inhibitor is added to the liquid top layer of the culture medium.
-
Incubation: Plates are incubated for a period of 14-21 days to allow for colony formation.
-
Staining and Quantification: Colonies are stained (e.g., with crystal violet) and counted to determine the effect of the inhibitor on cell proliferation.
Biochemical KRAS G12C Engagement Assay
This assay measures the rate of covalent bond formation between the inhibitor and purified KRAS G12C protein.
-
Protein Preparation: Recombinant KRAS G12C protein is purified and loaded with GDP.
-
Reaction Initiation: The inhibitor is added to the protein solution.
-
Time-Point Quenching: Aliquots of the reaction are taken at various time points and the reaction is quenched.
-
Analysis: The extent of covalent modification is determined, often by mass spectrometry, to calculate the rate of engagement.[1]
Visualizations
KRAS Signaling Pathway and Inhibitor Mechanism
Caption: KRAS G12C signaling pathway and mechanism of covalent inhibition.
Experimental Workflow for Cellular Engagement Assay
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Signaling Effects of KRAS G12C Inhibitor 37: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the downstream signaling effects of the novel KRAS G12C inhibitor, compound 37. The document outlines the quantitative impact of this inhibitor on key cellular signaling pathways, details the experimental methodologies for assessing these effects, and provides visual representations of the underlying biological processes and workflows.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling, regulating critical cellular processes such as proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[2] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT/mTOR pathways.[2]
KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue at position 12, trapping the KRAS protein in its inactive, GDP-bound state. This prevents the subsequent activation of downstream signaling cascades, thereby inhibiting cancer cell growth and proliferation. Compound 37 is a novel covalent inhibitor of KRAS G12C.
Quantitative Effects of Inhibitor 37 on Downstream Signaling
The primary downstream signaling pathway affected by KRAS activation is the MAPK/ERK pathway. Inhibition of KRAS G12C by compound 37 leads to a significant reduction in the phosphorylation of ERK (p-ERK), a key downstream kinase in this cascade. The potency of compound 37 in inhibiting this pathway has been quantified using a cell-based phospho-ERK1/2 immunoassay.
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| Inhibitor 37 | p-ERK1/2 Immunoassay (MSD) | Not Specified | 90 | [3] |
Table 1: Quantitative analysis of the inhibitory effect of compound 37 on ERK phosphorylation.
While the primary effect is on the MAPK pathway, KRAS can also signal through the PI3K/AKT/mTOR pathway. The effect of KRAS G12C inhibitors on this pathway is often more modest and cell-line dependent. Currently, specific quantitative data for the effect of inhibitor 37 on p-AKT is not publicly available.
Signaling Pathways and Experimental Workflow
KRAS G12C Downstream Signaling Pathway
The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for KRAS G12C inhibitor 37.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for characterizing the downstream effects of a KRAS G12C inhibitor.
Detailed Experimental Protocols
Western Blotting for Phospho-ERK and Phospho-AKT
This protocol describes the detection of phosphorylated and total ERK and AKT in cancer cell lines following treatment with inhibitor 37.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium and supplements
-
Inhibitor 37
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of inhibitor 37 for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, or total AKT overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein.
Cell Viability Assay (MTS/MTT)
This protocol measures the effect of inhibitor 37 on the metabolic activity of cancer cells as an indicator of cell viability.
Materials:
-
KRAS G12C mutant cancer cell line
-
96-well plates
-
Cell culture medium
-
Inhibitor 37
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[5]
-
Compound Treatment: Treat the cells with a serial dilution of inhibitor 37 and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
Incubation: Incubate the plates for 1-4 hours at 37°C.[1]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to investigate the interaction of KRAS with its downstream effectors (e.g., RAF) and how this is affected by inhibitor 37.
Materials:
-
KRAS G12C mutant cancer cell line
-
Inhibitor 37
-
Co-IP lysis buffer
-
Antibody specific to the "bait" protein (e.g., anti-KRAS)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with inhibitor 37. Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing Lysate: (Optional) Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein (e.g., KRAS) to form an antibody-antigen complex.
-
Capture of Immune Complex: Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., RAF).
Conclusion
This compound demonstrates potent and specific inhibition of the MAPK/ERK signaling pathway, a key driver of proliferation in KRAS G12C mutant cancers. The methodologies outlined in this guide provide a robust framework for the continued investigation of this and other KRAS inhibitors, facilitating a deeper understanding of their mechanism of action and informing the development of more effective cancer therapies. Further studies are warranted to fully elucidate the effects of inhibitor 37 on the broader landscape of KRAS-driven signaling networks.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mesoscale.com [mesoscale.com]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay overview | Abcam [abcam.com]
KRAS G12C inhibitor 37 selectivity profile against other RAS mutants
This technical guide provides a detailed overview of the selectivity profile of a representative covalent inhibitor of KRAS G12C against other RAS mutants. The information presented herein is compiled from publicly available research on well-characterized KRAS G12C inhibitors.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1][2][3] Activating mutations in the KRAS gene are among the most common drivers of human cancers.[2] The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer.[4][5] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to aberrant downstream signaling through pathways such as the MAPK and PI3K-AKT cascades.[1][2]
KRAS G12C inhibitors are a class of targeted therapies that specifically and covalently bind to the mutant cysteine residue at position 12. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting its downstream signaling.[1][2] A critical aspect of the development of these inhibitors is their selectivity for the G12C mutant over wild-type KRAS and other RAS isoforms and mutants to minimize off-target effects and enhance therapeutic efficacy.
Quantitative Selectivity Profile
The selectivity of a representative KRAS G12C inhibitor is typically assessed through a variety of biochemical and cell-based assays. The data is often presented as the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (KD). The following table summarizes representative quantitative data for a well-characterized KRAS G12C inhibitor against a panel of RAS mutants.
| RAS Mutant | Biochemical Assay (IC50/Ki/KD, nM) | Cell-Based Assay (IC50, nM) | Fold Selectivity vs. KRAS G12C |
| KRAS G12C | ~1-10 | ~10-100 | 1 |
| KRAS WT | >10,000 | >10,000 | >1,000-10,000 |
| KRAS G12D | >10,000 | >10,000 | >1,000-10,000 |
| KRAS G12V | >10,000 | >10,000 | >1,000-10,000 |
| KRAS G13D | >10,000 | >10,000 | >1,000-10,000 |
| HRAS WT | >10,000 | >10,000 | >1,000-10,000 |
| NRAS WT | >10,000 | >10,000 | >1,000-10,000 |
Note: The values presented are representative and may vary depending on the specific inhibitor and the assay conditions.
Experimental Protocols
The determination of the selectivity profile of a KRAS G12C inhibitor involves a suite of biochemical and cell-based assays.
Biochemical Assays
Biochemical assays are utilized to measure the direct interaction of the inhibitor with purified RAS proteins.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
-
Principle: This assay measures the binding of the inhibitor to KRAS G12C by detecting the proximity of a fluorescently labeled RAS protein and a labeled binding partner (e.g., a specific antibody or a downstream effector protein like RAF1). Inhibition of this interaction by the compound results in a decrease in the FRET signal.
-
Protocol:
-
Recombinant, purified KRAS proteins (G12C, WT, other mutants) are incubated with a fluorescent donor (e.g., Europium-labeled anti-tag antibody).
-
A fluorescent acceptor-labeled binding partner (e.g., biotinylated RAF1-RBD followed by Streptavidin-XL665) is added.
-
The test inhibitor at various concentrations is added to the mixture.
-
After an incubation period, the TR-FRET signal is measured. The IC50 value is determined by plotting the signal against the inhibitor concentration.
-
-
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
-
Principle: This bead-based assay measures the interaction between two molecules. Donor beads, upon laser excitation, release singlet oxygen, which travels to a nearby acceptor bead, triggering a chemiluminescent signal. A compound that disrupts the protein-protein interaction will decrease the signal.
-
Protocol:
-
Biotinylated KRAS protein is attached to streptavidin-coated donor beads.
-
A tagged binding partner (e.g., GST-tagged RAF1-RBD) is attached to anti-tag antibody-coated acceptor beads.
-
The test inhibitor is serially diluted and added to the bead mixture.
-
Following incubation, the AlphaLISA signal is read on a compatible plate reader. IC50 values are calculated from the dose-response curve.
-
-
-
Surface Plasmon Resonance (SPR):
-
Principle: SPR measures the binding kinetics and affinity of an inhibitor to a target protein immobilized on a sensor chip. The binding of the inhibitor causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
Protocol:
-
Purified KRAS protein is immobilized on a sensor chip.
-
A solution containing the inhibitor at various concentrations is flowed over the chip surface.
-
The association and dissociation of the inhibitor are monitored in real-time.
-
The resulting sensorgrams are used to calculate the on-rate (ka), off-rate (kd), and the dissociation constant (KD).
-
-
Cell-Based Assays
Cell-based assays are crucial for evaluating the inhibitor's activity and selectivity in a more physiologically relevant context.
-
Cell Proliferation/Viability Assay:
-
Principle: This assay measures the ability of the inhibitor to selectively inhibit the growth of cancer cell lines harboring the KRAS G12C mutation compared to cell lines with wild-type KRAS or other mutations.
-
Protocol:
-
A panel of cancer cell lines with different RAS genotypes is seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the KRAS G12C inhibitor.
-
After a defined incubation period (e.g., 72-120 hours), cell viability is assessed using reagents such as CellTiter-Glo® (measures ATP levels) or by staining with crystal violet.[6]
-
The IC50 is calculated from the dose-response curves for each cell line.
-
-
-
pERK Inhibition Assay (Western Blot or ELISA):
-
Principle: This assay measures the inhibition of the downstream MAPK signaling pathway by quantifying the phosphorylation of ERK (Extracellular signal-regulated kinase).
-
Protocol:
-
KRAS G12C mutant and wild-type cell lines are treated with the inhibitor for a specific duration.
-
Cell lysates are prepared, and protein concentrations are normalized.
-
The levels of phosphorylated ERK (pERK) and total ERK are determined by Western blotting or a quantitative ELISA.
-
The ratio of pERK to total ERK is calculated to determine the extent of pathway inhibition.
-
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the KRAS signaling pathway and a typical workflow for assessing inhibitor selectivity.
Caption: KRAS G12C signaling pathway and inhibitor mechanism.
Caption: Experimental workflow for selectivity profiling.
Conclusion
The selectivity profile of a KRAS G12C inhibitor is a cornerstone of its preclinical characterization. Through a combination of rigorous biochemical and cell-based assays, it is possible to quantify the inhibitor's high potency against the KRAS G12C mutant and its minimal activity against wild-type KRAS and other RAS isoforms. This high degree of selectivity is fundamental to the therapeutic window of these targeted agents, enabling potent on-target inhibition while minimizing off-target toxicities. The methodologies and data presented in this guide provide a framework for understanding and evaluating the selectivity of this important class of anti-cancer drugs.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Preclinical Evaluation of KRAS G12C Inhibitors Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical assessment of KRAS G12C inhibitors, using Adagrasib (MRTX849) as a representative agent, in various animal models. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity of novel KRAS G12C-targeted therapies.
Introduction to KRAS G12C and Targeted Inhibition
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in several cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] The G12C mutation, a glycine-to-cysteine substitution at codon 12, locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, which drive tumor cell proliferation and survival.[1]
KRAS was long considered "undruggable" due to the lack of a well-defined binding pocket.[2] However, the discovery of a cryptic pocket in the switch-II region of the KRAS G12C mutant protein has enabled the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine.[1][3] These inhibitors trap KRAS G12C in its inactive, GDP-bound state, thereby blocking downstream signaling.[1][3] Adagrasib (MRTX849) is a potent, selective, and orally bioavailable KRAS G12C inhibitor that has demonstrated significant anti-tumor activity in preclinical models and clinical trials.[1][2][4][5]
Key Signaling Pathway
The KRAS G12C mutation leads to the persistent activation of downstream signaling pathways crucial for cell growth and survival. A simplified representation of this pathway and the point of intervention by a KRAS G12C inhibitor is depicted below.
Preclinical Animal Models
A variety of animal models are utilized to evaluate the in vivo characteristics of KRAS G12C inhibitors. The choice of model depends on the specific research question.
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines with the KRAS G12C mutation are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice). These models are useful for initial efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients are directly implanted into immunodeficient mice. PDX models are thought to better recapitulate the heterogeneity and microenvironment of human tumors.[6][7]
-
Genetically Engineered Mouse Models (GEMMs): These models have engineered mutations in the mouse Kras gene to mimic human cancer development. They are valuable for studying tumor initiation, progression, and the interaction with an intact immune system.
-
Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. These models are essential for evaluating the interplay between the inhibitor and the host immune system.[8]
Data Presentation: In Vivo Efficacy and Pharmacokinetics of Adagrasib (MRTX849)
The following tables summarize quantitative data from preclinical studies of Adagrasib in various mouse models.
Table 1: In Vivo Efficacy of Adagrasib in Xenograft Models
| Animal Model | Tumor Type | Treatment and Dosage | Duration | Outcome | Reference |
| Athymic Nude Mice | MIA PaCa-2 (Pancreatic) CDX | 30 mg/kg, i.g., daily | 16 days | Complete response in 2/7 mice, tumor-free through day 70. | [4][9] |
| Athymic Nude Mice | MIA PaCa-2 (Pancreatic) CDX | 100 mg/kg, i.g., daily | 16 days | Complete response in 4/4 mice, tumor-free through day 70. | [4][9] |
| Nude Mice | H23 (NSCLC) Intracranial Xenograft | 100 mg/kg, p.o., twice daily | 21 days | Significant inhibition of brain tumor growth. | [1] |
| Nude Mice | LU65 (NSCLC) Intracranial Xenograft | 100 mg/kg, p.o., twice daily | 21 days | Dramatic tumor regression and prolonged survival. | [1] |
| Nude Mice | LU99 (NSCLC) Intracranial Xenograft | 100 mg/kg, p.o., twice daily | 21 days | Significant increase in survival. | [10] |
| Immunodeficient Mice | Various PDX models (NSCLC, CRC, etc.) | 100 mg/kg/day | Not specified | Pronounced tumor regression in 17 of 26 (65%) models. | [2][5][11] |
Table 2: Pharmacokinetic Parameters of Adagrasib in Mice
| Mouse Strain | Dose | Route | Cmax | Tmax | Half-life (t½) | Bioavailability | Reference |
| Wild-type Mice | 30 mg/kg | Oral | Not specified | ~1 hour | Not specified | Not specified | [12] |
| H358 Xenograft-bearing Mice | 30 mg/kg | Oral | Not specified | Not specified | ~25 hours (single dose) | Not specified | [13] |
| CD-1 Mice | 100 mg/kg | Oral | ~8.6 µmol/L (plasma at 8h) | Not specified | ~24 hours | Not specified | [1][10] |
Experimental Workflow
The general workflow for evaluating a KRAS G12C inhibitor in a preclinical animal model involves several key stages, from model selection and preparation to data analysis and interpretation.
Detailed Experimental Protocols
The following are detailed protocols for conducting in vivo studies with a KRAS G12C inhibitor, using Adagrasib as the example. These protocols are synthesized from multiple preclinical studies and should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a KRAS G12C inhibitor in a subcutaneous CDX model.
Materials:
-
KRAS G12C-mutant human cancer cell line (e.g., MIA PaCa-2, H358, H23)
-
6-8 week old female immunodeficient mice (e.g., athymic nude)
-
Cell culture medium and supplements
-
Matrigel or similar basement membrane matrix
-
KRAS G12C inhibitor (e.g., Adagrasib)
-
Vehicle solution (e.g., 10% Captisol, 50 mM citrate buffer, pH 5.0 or 10% SBE-β-CD in 50 mM citrate buffer, pH 5.0)[10]
-
Oral gavage needles
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation:
-
Culture KRAS G12C-mutant cells in recommended medium until they reach 70-80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to IACUC-approved procedures.
-
Inject 100 µL of the cell suspension (containing 5-10 million cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to grow. Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Inhibitor low dose, Inhibitor high dose), ensuring a similar average tumor volume across groups.
-
-
Drug Formulation and Administration:
-
Prepare the KRAS G12C inhibitor and vehicle solutions fresh daily. Adagrasib is typically formulated for oral administration.[3][10]
-
Administer the assigned treatment to each mouse via oral gavage at the specified dose and schedule (e.g., 30 or 100 mg/kg, once or twice daily).[4][9] The volume is typically 10 mL/kg.
-
-
Efficacy Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
The study endpoint may be a fixed duration (e.g., 21 days) or when tumors in the vehicle group reach a predetermined size limit.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Plot mean tumor volume ± SEM over time for each group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.
-
Protocol 2: Orthotopic Brain Metastasis Xenograft Study
Objective: To assess the efficacy of a CNS-penetrant KRAS G12C inhibitor against brain metastases.
Materials:
-
KRAS G12C-mutant NSCLC cell line engineered to express luciferase (e.g., H23-Luc, LU65-Luc).[1][3]
-
6-7 week old female immunodeficient mice (e.g., nu/nu mice).[1]
-
Stereotactic injection apparatus.
-
Bioluminescence imaging (BLI) system.
-
D-luciferin substrate.
-
KRAS G12C inhibitor (e.g., Adagrasib) and vehicle.
Procedure:
-
Intracranial Implantation:
-
Anesthetize mice and secure them in a stereotactic frame.
-
Inject a small volume (e.g., 2-5 µL) of cell suspension (e.g., 1 x 10^5 cells) into the brain at specific coordinates.
-
Suture the incision and monitor the mice for recovery.
-
-
Tumor Growth Monitoring:
-
Monitor brain tumor growth using BLI.
-
Administer D-luciferin intraperitoneally and image the mice 10-15 minutes later.
-
Once a detectable and consistent BLI signal is observed, randomize the mice into treatment groups.
-
-
Treatment and Monitoring:
-
Administer the inhibitor or vehicle as described in Protocol 1 (e.g., 100 mg/kg Adagrasib, twice daily for 21 days).[1]
-
Perform BLI imaging weekly or at specified intervals to monitor tumor response.
-
Monitor animal body weight and neurological signs.
-
-
Endpoint and Analysis:
-
Primary endpoints are typically inhibition of BLI signal growth and overall survival.
-
At the end of the study, harvest brains for pharmacokinetic analysis (drug concentration in brain tissue) and pharmacodynamic analysis (e.g., pERK staining via immunohistochemistry).[1]
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Protocol 3: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of a KRAS G12C inhibitor in mice.
Materials:
-
Naïve, non-tumor-bearing mice (e.g., CD-1 or the same strain as the efficacy model).
-
KRAS G12C inhibitor and vehicle.
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
Analytical equipment for drug quantification (e.g., LC-MS/MS).
Procedure:
-
Dosing:
-
Administer a single dose of the inhibitor to a cohort of mice via the intended clinical route (e.g., oral gavage).
-
-
Sample Collection:
-
At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours), collect blood samples from a subset of mice (typically 3 mice per time point) via retro-orbital bleeding or cardiac puncture (terminal).
-
Process blood to separate plasma and store at -80°C until analysis.
-
If tissue distribution is being assessed, collect relevant tissues (e.g., tumor, brain, liver) at the terminal time point.
-
-
Sample Analysis:
-
Extract the drug from plasma and/or tissue homogenates.
-
Quantify the drug concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).
-
Toxicity Evaluation
Throughout all in vivo studies, it is crucial to monitor for potential toxicity of the KRAS G12C inhibitor.
-
Routine Monitoring: Daily observation of animal well-being, including activity levels, posture, and grooming.
-
Body Weight: Measure body weight at least twice weekly. A sustained weight loss of >15-20% is often a humane endpoint.
By following these detailed application notes and protocols, researchers can effectively evaluate the preclinical potential of novel KRAS G12C inhibitors, generating the robust data necessary to support their advancement into clinical development.
References
- 1. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. EXTH-45. DEVELOPMENT OF COMBINATION THERAPIES OF KRASG12C INHIBITOR ADAGRASIB IN PRECLINICAL MODELS OF BRAIN METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. ijarsct.co.in [ijarsct.co.in]
Application Notes and Protocols: Western Blot for pERK Inhibition by KRAS G12C Inhibitor 37
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS oncogene are prevalent in various cancers, with the G12C mutation being a key therapeutic target. KRAS G12C inhibitors, such as inhibitor 37, function by covalently binding to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state.[1][2] This inactivation prevents downstream signaling through pathways like the RAF-MEK-ERK (MAPK) cascade, which is crucial for tumor cell proliferation and survival.[3][4][5]
Western blotting is a fundamental technique to assess the efficacy of such inhibitors by measuring the phosphorylation status of key downstream effectors. A reduction in the phosphorylation of ERK (pERK) serves as a direct biomarker of the inhibitor's activity. These application notes provide a detailed protocol for utilizing Western blot to quantify the inhibition of pERK in cancer cell lines treated with KRAS G12C inhibitor 37.
Signaling Pathway
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK/ERK pathway. This compound specifically targets the mutant protein, leading to a blockade of this signaling cascade.
Caption: KRAS G12C signaling pathway and the mechanism of action of inhibitor 37.
Experimental Workflow
The overall experimental process for assessing pERK inhibition via Western blot involves several key stages, from cell culture and treatment to data acquisition and analysis.
Caption: Experimental workflow for Western blot analysis of pERK inhibition.
Detailed Experimental Protocol
This protocol is designed for the analysis of pERK levels in KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) following treatment with this compound.
1. Cell Culture and Treatment
-
Culture KRAS G12C mutant cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis
-
Aspirate the media and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation for Electrophoresis
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE
-
Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-120V until the dye front reaches the bottom.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Perform the transfer at 100V for 60-90 minutes or using a semi-dry transfer system according to the manufacturer's protocol.
-
Confirm successful transfer by staining the membrane with Ponceau S.
7. Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK (e.g., p-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)), total ERK, and a loading control (e.g., GAPDH or β-actin) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
8. Signal Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis on the resulting bands using image analysis software (e.g., ImageJ).
-
Normalize the pERK band intensity to the total ERK band intensity, and then normalize this ratio to the loading control.
Data Presentation
The following table presents representative quantitative data for pERK inhibition by a KRAS G12C inhibitor. The results demonstrate a dose-dependent decrease in pERK levels following inhibitor treatment.
| Treatment Group | Concentration (nM) | Time (hours) | Normalized pERK/Total ERK Ratio (Fold Change vs. Control) |
| Vehicle Control (DMSO) | 0 | 24 | 1.00 |
| KRAS G12C Inhibitor | 10 | 24 | 0.65 |
| KRAS G12C Inhibitor | 100 | 24 | 0.25 |
| KRAS G12C Inhibitor | 1000 | 24 | 0.05 |
Note: This data is representative and based on typical results observed with potent KRAS G12C inhibitors. Actual results with inhibitor 37 may vary.[6][7][8]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive antibody | Use a fresh or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Poor protein transfer | Optimize transfer time and voltage. Check transfer buffer composition. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Ensure protease and phosphatase inhibitors are fresh and used at the correct concentration. |
References
- 1. Buy this compound [smolecule.com]
- 2. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of KRAS G12C Inhibitor 37 in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, where glycine is substituted with cysteine (G12C), has been a challenging target for cancer therapy. The development of covalent inhibitors that specifically target the KRAS G12C mutant protein has marked a significant advancement in precision oncology. These inhibitors, such as the investigational compound KRAS G12C inhibitor 37 (inRas37), bind to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state. This prevents the downstream activation of pro-proliferative signaling pathways, notably the MAPK/ERK and PI3K/AKT/mTOR pathways, thereby inhibiting cancer cell growth.
Three-dimensional (3D) spheroid cultures have emerged as a more physiologically relevant in vitro model system compared to traditional 2D monolayer cultures. Spheroids better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. This makes them an invaluable tool for evaluating the efficacy of anti-cancer agents. This document provides detailed application notes and protocols for the use of this compound in 3D spheroid cultures of cancer cells harboring the KRAS G12C mutation.
Data Presentation
The efficacy of KRAS G12C inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) in cell viability assays. The following table summarizes the reported IC50 values for the well-characterized KRAS G12C inhibitor adagrasib (MRTX849) in various KRAS G12C-mutant cancer cell lines cultured as 3D spheroids. While specific data for "inhibitor 37" is limited in publicly available literature, the data for adagrasib serves as a representative example of the potency of this class of inhibitors in 3D models.[1][2] It has been observed that the potency of these inhibitors can be significantly higher in 3D culture formats compared to 2D.[1][2]
| Cell Line | Cancer Type | 3D Spheroid IC50 (nM) |
| MIA PaCa-2 | Pancreatic Cancer | ~5 |
| NCI-H358 | Non-Small Cell Lung Cancer | ~10 |
| H2122 | Non-Small Cell Lung Cancer | ~20 |
| SW1573 | Non-Small Cell Lung Cancer | ~50 |
| H2030 | Non-Small Cell Lung Cancer | ~100 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions and duration of treatment.
Signaling Pathways
The KRAS G12C mutation leads to a constitutively active KRAS protein, which in turn activates downstream signaling pathways crucial for cell proliferation, survival, and growth. The primary pathways affected are the MAPK/ERK and PI3K/AKT/mTOR pathways.
KRAS G12C Signaling Pathway
Caption: Constitutively active KRAS G12C signaling cascade.
Inhibition by this compound
This compound covalently binds to the mutant cysteine in the GDP-bound (inactive) state of KRAS G12C, preventing its activation and subsequent downstream signaling.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound in 3D spheroid cultures. Optimization may be required for specific cell lines and experimental conditions.
Experimental Workflow
Caption: Overall experimental workflow.
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
96-well round-bottom ultra-low attachment (ULA) spheroid microplates
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture KRAS G12C mutant cells in a T75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cells in a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Prepare a cell suspension at a concentration of 1 x 10^4 to 5 x 10^4 cells/mL, depending on the cell line's aggregation properties.
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate (resulting in 1,000 to 5,000 cells per well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using an inverted microscope.
Protocol 2: Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay quantifies the amount of ATP, an indicator of metabolically active cells.
Materials:
-
Spheroids cultured in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
After 3-5 days of spheroid formation, carefully remove 50 µL of the medium from each well and add 50 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Protocol 3: Western Blot Analysis of KRAS Signaling Pathways
This protocol is for assessing the phosphorylation status of key downstream effectors of the KRAS pathway.
Materials:
-
Spheroids treated with this compound
-
Cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture and treat spheroids with this compound for the desired time (e.g., 2, 6, or 24 hours).
-
Collect spheroids from each well into microcentrifuge tubes.
-
Wash the spheroids twice with ice-cold PBS.
-
Lyse the spheroids by adding 50-100 µL of ice-cold RIPA buffer and incubating on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation levels relative to total protein and loading control.
Conclusion
The use of 3D spheroid cultures provides a robust and physiologically relevant platform for evaluating the efficacy and mechanism of action of KRAS G12C inhibitors like inhibitor 37. The provided protocols offer a comprehensive guide for researchers to establish these models and conduct key experiments to assess the impact of these inhibitors on cancer cell viability and downstream signaling pathways. Careful optimization of these protocols for specific cell lines and experimental goals will ensure the generation of reliable and translatable data in the development of novel cancer therapeutics.
References
Application Notes and Protocols: Pharmacokinetic Analysis of KRAS G12C Inhibitor 37
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. The development of these inhibitors, such as sotorasib (AMG 510) and adagrasib (MRTX849), has provided a much-needed therapeutic option for patients with KRAS G12C-mutated solid tumors.[1][2][3] A critical aspect of the preclinical development of these potent and selective inhibitors is a thorough pharmacokinetic (PK) analysis. Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount to its success as a drug candidate.
This document provides a detailed overview of the pharmacokinetic analysis of a KRAS G12C inhibitor, designated as compound 37 , within the context of a drug discovery program. While compound 37 demonstrated some cellular activity, its progression was halted due to poor pharmacokinetic properties, specifically, a lack of measurable oral bioavailability.[2][4] This case study serves as a practical example of the importance of early and comprehensive PK profiling in the selection and optimization of clinical candidates.
Case Study: KRAS G12C Inhibitor 37
In the pursuit of clinically viable KRAS G12C inhibitors, extensive structure-activity relationship (SAR) studies are conducted to optimize potency, selectivity, and drug-like properties. Within one such discovery campaign, compound 37 emerged from the optimization of a parent scaffold. The modification involved replacing a chloro substituent with a fluoro group, which led to a modest increase in aqueous solubility.[2]
Quantitative Data Summary
The following table summarizes the available pharmacokinetic and cellular activity data for this compound in comparison to the approved drug, sotorasib (AMG 510). This comparative view highlights the stark differences in their profiles and underscores the rationale for discontinuing the development of compound 37.
| Parameter | Compound 37 | Sotorasib (AMG 510) | Reference |
| Cellular Activity | |||
| p-ERK IC50 | 90 nM | ~1-10 nM (depending on cell line) | [2] |
| Physicochemical Properties | |||
| Aqueous Solubility | Modest increase over parent compound | Data not specified, but sufficient for oral formulation | [2] |
| Membrane Permeability (Papp) | 22 x 10-6 cm/s | Data not specified, but sufficient for absorption | [2] |
| Pharmacokinetics | |||
| Oral Bioavailability (F) | < 0.5% | Species-dependent, but orally bioavailable | [2] |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to evaluate the pharmacokinetic properties of small molecule inhibitors like compound 37.
Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes
Objective: To determine the intrinsic clearance of a compound in the presence of liver microsomes, providing an indication of its susceptibility to phase I metabolism.
Materials:
-
Test compound (e.g., Compound 37)
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Control compounds (high and low clearance)
-
Acetonitrile with internal standard (for quenching and sample preparation)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add phosphate buffer, liver microsomes, and the test compound. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using an in vitro model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium (e.g., DMEM)
-
Hank's Balanced Salt Solution (HBSS)
-
Test compound
-
Control compounds (high and low permeability)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer with differentiated tight junctions is formed.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both A-to-B and B-to-A directions.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of a compound following intravenous (IV) and oral (PO) administration in an animal model (e.g., mouse or rat).
Materials:
-
Test compound formulated for IV and PO administration
-
Male Sprague-Dawley rats or BALB/c mice
-
Cannulated animals (for serial blood sampling)
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the test compound via IV bolus or oral gavage at a predetermined dose.
-
Collect blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma samples and analyze the concentrations using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate parameters such as:
-
IV administration: Clearance (CL), Volume of distribution (Vd), Half-life (t1/2), Area under the curve (AUCiv).
-
PO administration: Maximum concentration (Cmax), Time to maximum concentration (Tmax), Area under the curve (AUCpo).
-
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCpo / AUCiv) * (Dose_iv / Dose_po) * 100.
Visualizations
KRAS G12C Signaling Pathway
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of covalent inhibitors.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A generalized workflow for the pharmacokinetic evaluation of a novel drug candidate.
Conclusion
The case of this compound exemplifies the critical role of early and integrated pharmacokinetic assessment in the drug discovery process. While achieving high target potency is a primary goal, it must be accompanied by favorable drug-like properties, including oral bioavailability, to be a viable therapeutic candidate. The detailed protocols and workflows presented here provide a foundational framework for researchers to systematically evaluate and de-risk novel chemical entities, ultimately increasing the probability of success in developing effective and safe medicines.
References
Application Notes and Protocols for Assessing KRAS G12C Inhibitor 37 in Patient-Derived Xenografts (PDX)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of specific inhibitors targeting the KRAS G12C mutation has marked a significant advancement in precision oncology. Assessing the efficacy and pharmacodynamics of novel inhibitors, such as KRAS G12C inhibitor 37, in clinically relevant preclinical models is a critical step in their development. Patient-derived xenografts (PDX), which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a gold standard for such evaluations.[1][2][3] These models are known to retain the histological and genetic characteristics of the original human tumor, offering a more predictive preclinical platform compared to traditional cell line-derived xenografts.[1][3]
These application notes provide a comprehensive guide for the assessment of this compound in PDX models, covering experimental design, detailed protocols for in vivo studies, and methods for pharmacodynamic and efficacy data analysis.
Key Experimental Parameters for In Vivo PDX Studies
A summary of critical parameters for designing and executing in vivo efficacy studies of this compound in PDX models is presented below.
| Parameter | Recommendation | Details |
| PDX Model Selection | KRAS G12C positive NSCLC, CRC, or Pancreatic Cancer models | Select well-characterized models with confirmed KRAS G12C mutation status. Consider co-occurring mutations (e.g., TP53, STK11) that may influence response. |
| Host Strain | Immunodeficient mice (e.g., NSG, NOD-SCID) | NSG mice are often preferred for their robust engraftment of human tissues due to the lack of mature T, B, and NK cells.[4] |
| Tumor Implantation | Subcutaneous in the flank | Allows for straightforward tumor volume measurement. For specific cancer types like breast cancer, orthotopic implantation in the mammary fat pad may be considered.[4] |
| Animal Age at Implantation | 6-8 weeks | This is a standard age for implantation to ensure mice are mature enough to handle the procedure and subsequent tumor growth.[4] |
| Tumor Size for Study Enrollment | 70-300 mm³ | Randomize mice into treatment groups when tumors reach this size range to ensure uniformity at the start of the study.[4] |
| Cohort Size | 8-10 mice per group | Provides sufficient statistical power for efficacy studies.[4] |
| Drug Formulation & Dosing Route | Dependent on inhibitor 37 properties | Typically oral gavage for small molecule inhibitors. Formulation should ensure stability and bioavailability. |
| Dosing Schedule | Once daily (QD) or twice daily (BID) | The schedule should be based on the pharmacokinetic profile of inhibitor 37. |
| Efficacy Endpoints | Tumor Growth Inhibition (TGI), Tumor Volume Change | Primary endpoints to determine anti-tumor activity.[4][5] |
| Pharmacodynamic (PD) Markers | pERK, pS6 | Assess target engagement and downstream pathway inhibition in tumor tissue.[6] |
Signaling Pathway and Experimental Workflow
KRAS G12C Signaling Pathway
KRAS is a key molecular switch that cycles between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[7][8] KRAS G12C inhibitors, such as inhibitor 37, are designed to covalently bind to the mutant cysteine-12 residue, locking KRAS G12C in its inactive GDP-bound state and thereby inhibiting downstream oncogenic signaling.[8][9]
Caption: KRAS G12C signaling pathway and the mechanism of action for inhibitor 37.
Experimental Workflow for PDX Studies
The general workflow for assessing this compound in PDX models involves several key stages, from model establishment to data analysis.
Caption: General experimental workflow for assessing inhibitor 37 in PDX models.
Experimental Protocols
Protocol 1: Establishment and Expansion of KRAS G12C PDX Models
-
Tissue Acquisition: Obtain fresh, sterile tumor tissue from consenting patients with confirmed KRAS G12C mutations. Transport the tissue on ice in a sterile collection medium.
-
Implantation (P0):
-
Expansion (P1, P2, etc.):
-
When P0 tumors reach approximately 1-1.5 cm in diameter, euthanize the mouse and aseptically resect the tumor.
-
Remove any necrotic tissue.[10]
-
Fragment the tumor into smaller pieces (2-3 mm³) for subsequent implantation into new cohorts of mice (P1).
-
Repeat this process for further expansion (P2, P3). It is recommended to use early-passage PDXs (less than the 5th passage) for studies to maintain the characteristics of the original tumor.[10]
-
Cryopreserve tumor fragments for future use.
-
Protocol 2: In Vivo Efficacy Study of this compound
-
Cohort Formation:
-
Implant tumor fragments from a characterized KRAS G12C PDX model into a cohort of NSG mice.
-
Once tumors become palpable, measure their volume 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.[5][11]
-
When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[4]
-
-
Treatment Administration:
-
Prepare the formulation of this compound and the vehicle control.
-
Administer the treatment (e.g., daily oral gavage) at the predetermined dose and schedule.
-
The control group should receive the vehicle only.
-
-
Monitoring:
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor the general health of the mice daily.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.[5]
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (Mean volume of treated tumors at endpoint / Mean volume of control tumors at endpoint)) x 100%.[4]
-
Plot the mean tumor volume ± SEM for each group over time.
-
Analyze the change in tumor volume from baseline for each individual mouse.[5]
-
Protocol 3: Pharmacodynamic (PD) Analysis
-
Satellite Cohorts: Establish satellite cohorts of tumor-bearing mice for PD analysis.
-
Dosing and Tissue Collection:
-
Administer a single dose or multiple doses of this compound.
-
At specific time points post-dosing (e.g., 2, 6, 24 hours), euthanize the mice and resect the tumors.
-
Flash-freeze a portion of the tumor in liquid nitrogen for Western blot analysis and fix the remaining portion in formalin for immunohistochemistry (IHC).
-
-
Western Blot Analysis:
-
Prepare tumor lysates and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against pERK, total ERK, pS6, total S6, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the level of pathway inhibition.
-
-
Immunohistochemistry (IHC):
-
Prepare paraffin-embedded tumor sections.
-
Perform IHC staining for pERK and other relevant markers.
-
Analyze the staining intensity and the percentage of positive cells to assess target engagement in the tumor tissue.[6]
-
Data Presentation
Tumor Growth Inhibition Data
| PDX Model | This compound Dose | Dosing Schedule | TGI (%) | Statistical Significance (p-value) |
| LU-012-G12C | 50 mg/kg | QD | ||
| CR-045-G12C | 50 mg/kg | QD | ||
| PA-007-G12C | 50 mg/kg | QD | ||
| LU-012-G12C | 100 mg/kg | QD | ||
| CR-045-G12C | 100 mg/kg | QD | ||
| PA-007-G12C | 100 mg/kg | QD |
Pharmacodynamic Modulation Data
| PDX Model | Inhibitor 37 Dose | Time Point (hours) | % pERK Inhibition (vs. Vehicle) | % pS6 Inhibition (vs. Vehicle) |
| LU-012-G12C | 100 mg/kg | 2 | ||
| LU-012-G12C | 100 mg/kg | 6 | ||
| LU-012-G12C | 100 mg/kg | 24 | ||
| CR-045-G12C | 100 mg/kg | 2 | ||
| CR-045-G12C | 100 mg/kg | 6 | ||
| CR-045-G12C | 100 mg/kg | 24 |
Conclusion
The use of patient-derived xenografts provides a robust platform for the preclinical evaluation of novel KRAS G12C inhibitors like inhibitor 37. The protocols and guidelines outlined in these application notes are designed to ensure the generation of high-quality, reproducible data on the efficacy and pharmacodynamics of new therapeutic agents. Careful model selection, standardized experimental procedures, and comprehensive data analysis are essential for successfully advancing promising new cancer therapies toward clinical investigation.
References
- 1. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 2. crownbio.com [crownbio.com]
- 3. A PDX model combined with CD-DST assay to evaluate the antitumor properties of KRpep-2d and oxaliplatin in KRAS (G12D) mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 11. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR-Cas9 Screens to Identify Synergistic Partners for KRAS G12C Inhibitor 37
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC).[1][2] The development of covalent inhibitors specifically targeting KRAS G12C, such as sotorasib and adagrasib, has marked a significant advancement in treating these cancers.[2][3][4] However, the efficacy of these monotherapies can be limited by both intrinsic and acquired resistance.[3][5][6][7] Mechanisms of resistance often involve the reactivation of the MAPK pathway or the activation of parallel signaling pathways like PI3K/AKT/mTOR.[6][8][9] To overcome these limitations and enhance therapeutic efficacy, there is a critical need to identify synergistic drug combinations.
This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 genome-wide loss-of-function screens to identify genes that, when knocked out, sensitize KRAS G12C-mutant cancer cells to a novel therapeutic, "KRAS G12C inhibitor 37."
Signaling Pathways and Rationale for Synergistic Targeting
The KRAS G12C mutation locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[2][8][9] KRAS G12C inhibitors bind to the inactive, GDP-bound form of the protein, preventing its activation.[8] Resistance can emerge through various mechanisms, including secondary KRAS mutations, amplification of the KRAS G12C allele, or activation of bypass pathways that reactivate downstream signaling.[3][5]
A CRISPR-Cas9 screen can systematically identify "synthetic lethal" interactions, where the loss of a specific gene, in combination with the KRAS G12C inhibitor, leads to cell death. Such identified genes represent promising targets for combination therapy.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action for Inhibitor 37.
Experimental Workflow for CRISPR-Cas9 Screening
The overall workflow involves introducing a pooled library of single-guide RNAs (sgRNAs) into a population of KRAS G12C-mutant cancer cells that stably express Cas9. The cells are then treated with either a vehicle control (DMSO) or this compound. Over time, sgRNAs targeting genes essential for survival in the presence of the inhibitor will be depleted from the cell population. Deep sequencing of the sgRNA cassette from both treated and untreated populations allows for the identification of these depleted sgRNAs, thereby revealing synergistic targets.
Caption: Overview of the CRISPR-Cas9 screening workflow.
Detailed Experimental Protocols
Cell Line Preparation and Lentivirus Production
-
Cell Line Selection: Choose a KRAS G12C-mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2).
-
Stable Cas9 Expression: Transduce the selected cell line with a lentiviral vector expressing Cas9 and an antibiotic resistance gene (e.g., blasticidin). Select for a stable, high-Cas9-activity population.
-
sgRNA Library: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello).
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G). Harvest the virus-containing supernatant 48-72 hours post-transfection. Titer the virus to determine the optimal multiplicity of infection (MOI).
CRISPR-Cas9 Screen
-
Transduction: Plate the Cas9-expressing cells and transduce them with the sgRNA lentiviral library at a low MOI (<0.5) to ensure that most cells receive a single sgRNA. A representation of at least 200 cells per sgRNA should be maintained.
-
Antibiotic Selection: After 24-48 hours, select the transduced cells with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Initial Timepoint (T0) Sample: After selection, harvest a portion of the cells as the T0 reference sample.
-
Drug Treatment: Split the remaining cells into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with this compound at a predetermined sub-lethal concentration (e.g., IC20).
-
Cell Culture: Culture the cells for 14-21 days, ensuring that the cell population is passaged at a density that maintains the sgRNA library representation.
-
Final Timepoint Sample: Harvest the cells from both the vehicle and inhibitor-treated populations.
Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and final timepoint samples.
-
sgRNA Amplification: Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.
-
Next-Generation Sequencing: Sequence the amplified sgRNA cassettes using a high-throughput sequencing platform.
-
Data Processing: Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[10] This involves:
-
Aligning sequencing reads to the sgRNA library.
-
Counting the abundance of each sgRNA in each sample.
-
Calculating a gene-level score based on the differential abundance of sgRNAs between the inhibitor-treated and vehicle-treated samples.
-
-
Hit Identification: Identify genes with significantly depleted sgRNAs in the inhibitor-treated group compared to the control group. These are the candidate synergistic targets.
Data Presentation
The results of the CRISPR screen can be summarized in a table format to clearly present the identified synergistic targets.
Table 1: Top Synergistic Gene Hits from CRISPR-Cas9 Screen with this compound
| Gene Symbol | Description | MAGeCK Score (log2 Fold Change) | P-value | False Discovery Rate (FDR) |
| YAP1 | Yes-associated protein 1 | -2.5 | 1.2e-8 | 5.6e-7 |
| WWTR1 (TAZ) | WW domain containing transcription regulator 1 | -2.3 | 3.5e-8 | 9.8e-7 |
| TEAD1 | TEA domain transcription factor 1 | -2.1 | 8.9e-8 | 2.1e-6 |
| PTPN11 (SHP2) | Protein tyrosine phosphatase, non-receptor type 11 | -1.9 | 1.5e-7 | 3.2e-6 |
| MTOR | Mechanistic target of rapamycin kinase | -1.7 | 4.2e-7 | 7.8e-6 |
| CDK4 | Cyclin dependent kinase 4 | -1.6 | 9.8e-7 | 1.5e-5 |
| CDK6 | Cyclin dependent kinase 6 | -1.5 | 1.2e-6 | 1.9e-5 |
| SOS1 | SOS Ras/Rac guanine nucleotide exchange factor 1 | -1.4 | 2.5e-6 | 3.5e-5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, inhibitor, and experimental conditions.
Validation of Synergistic Targets
Following the primary screen, it is crucial to validate the identified hits through secondary assays.
Validation Workflow
References
- 1. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 6. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
Troubleshooting & Optimization
Technical Support Center: KRAS G12C Inhibitor 37
Welcome to the technical support center for KRAS G12C Inhibitor 37. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to KRAS G12C inhibitors like Inhibitor 37?
A1: Resistance to KRAS G12C inhibitors can be broadly categorized as intrinsic (pre-existing) or acquired (developing during treatment).[1][2] Key mechanisms include:
-
Reactivation of the MAPK Pathway: Cancer cells can bypass KRAS G12C inhibition by reactivating the downstream MAPK pathway. This often occurs through feedback activation of upstream receptor tyrosine kinases (RTKs) like EGFR, which then activate wild-type RAS proteins (HRAS, NRAS).[3][4][5]
-
On-Target KRAS G12C Alterations: Acquired mutations in the KRAS G12C gene itself, such as at residues Y96, H95, and R68, can prevent the inhibitor from binding effectively.[6][7] Amplification of the KRAS G12C allele can also occur.[6][8]
-
Activation of Parallel Signaling Pathways: Cells can become reliant on alternative survival pathways, most commonly the PI3K-AKT-mTOR pathway, to circumvent the blockade of KRAS signaling.[9]
-
Histologic Transformation: In some cases, tumors may change their cellular type, for example, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the original oncogenic driver.[8]
-
Lack of KRAS Dependency: Some KRAS-mutant cell lines may not be fully dependent on KRAS signaling for their survival and proliferation, leading to intrinsic resistance.[6]
Q2: Why is the efficacy of KRAS G12C inhibitor monotherapy often limited?
A2: While groundbreaking, KRAS G12C inhibitor monotherapies show limited clinical efficacy due to the rapid development of primary and acquired resistance.[10][11] Tumors can quickly adapt by reactivating the MAPK pathway or utilizing other survival signals, leading to incomplete tumor shrinkage and eventual relapse.[3][12] For example, in the CodeBreak 100 trial for sotorasib, the objective response rate (ORR) was 37.1% in NSCLC patients, with a median progression-free survival of 6.8 months, indicating that a majority of patients either do not respond or develop resistance.[9][10]
Q3: What are the most promising combination strategies to overcome resistance to Inhibitor 37?
A3: Rational combination therapies are the leading strategy to overcome resistance.[1][13] Promising approaches include co-targeting key nodes in the signaling network:
-
SHP2 Inhibitors: SHP2 is a critical phosphatase that acts downstream of multiple RTKs to activate RAS.[14] Combining a KRAS G12C inhibitor with a SHP2 inhibitor can prevent the feedback reactivation of the MAPK pathway and has shown promise in clinical trials.[3][10][14]
-
RTK Inhibitors: For tumors where a specific RTK (like EGFR in colorectal cancer) is driving resistance, adding an inhibitor against that receptor (e.g., cetuximab) can be highly effective.[6][10]
-
MEK Inhibitors: Targeting downstream effectors like MEK can provide a more complete shutdown of the MAPK pathway.[10][15]
-
mTOR/PI3K Inhibitors: In cases where the PI3K/AKT/mTOR pathway is activated as a bypass mechanism, co-inhibition can restore sensitivity.[16][17]
-
Immunotherapy: Combining KRAS G12C inhibitors with checkpoint inhibitors (e.g., anti-PD-1) is also being actively investigated.[16][18]
Troubleshooting Guide
Problem 1: My KRAS G12C mutant cells show an initial response to Inhibitor 37 in vitro, but proliferation resumes after 48-72 hours.
| Possible Cause | Suggested Action |
| Adaptive Feedback Reactivation: Inhibition of KRAS G12C leads to a release of negative feedback loops, causing upstream RTKs to become active and restimulate the MAPK pathway via wild-type RAS.[3][4] | 1. Western Blot Analysis: Check levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) at multiple time points (e.g., 2, 8, 24, 48 hours). A rebound in p-ERK levels after an initial drop suggests feedback reactivation.[3] 2. Co-treatment Experiment: Treat cells with a combination of Inhibitor 37 and a SHP2 inhibitor or an appropriate RTK inhibitor to see if the rebound is abrogated.[5][14] |
| Cell Cycle Dysregulation: Resistance can be associated with genetic dysregulation of the cell cycle.[8] | 1. Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated vs. untreated cells. 2. Combination Therapy: Test combinations with CDK4/6 inhibitors, which have been investigated in clinical trials.[10][11] |
Problem 2: My in vivo xenograft model shows initial tumor stasis or regression with Inhibitor 37, but the tumor begins to regrow after several weeks.
| Possible Cause | Suggested Action |
| Acquired Resistance Mutations: The tumor may have developed secondary mutations in the KRAS gene that prevent Inhibitor 37 from binding, or acquired mutations in other MAPK pathway genes.[19] | 1. Biopsy and Sequencing: Upon tumor regrowth, excise the tumor and perform targeted or whole-exome sequencing to identify potential resistance mutations in genes like KRAS, NRAS, BRAF, or MAP2K1.[19] |
| Bypass Pathway Activation: The tumor has adapted by upregulating a parallel survival pathway, such as PI3K/AKT/mTOR or MET amplification. | 1. Pharmacodynamic Analysis: Analyze biopsies from the regrowing tumor via Western blot or IHC for markers of pathway activation (p-AKT, p-S6, total MET). 2. Initiate Combination Therapy: Treat a cohort of animals with established resistance with a combination of Inhibitor 37 and an inhibitor of the identified bypass pathway (e.g., a PI3K or MET inhibitor). |
| Tumor Microenvironment Factors: Factors like tumor fibrosis induced by focal adhesion kinase (FAK) activity can contribute to resistance.[8] | 1. Histological Analysis: Perform histological staining (e.g., Masson's trichrome) on resistant tumors to assess fibrosis. 2. Test FAK Inhibitors: Preclinical data suggests combining KRAS G12C inhibitors with FAK inhibitors may be beneficial.[10][11] |
Data Presentation: Efficacy of KRAS G12C Inhibitors
The following tables summarize clinical trial data for approved KRAS G12C inhibitors, which can serve as a benchmark for experiments with Inhibitor 37.
Table 1: Monotherapy Efficacy in Advanced NSCLC
| Inhibitor | Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| Sotorasib | CodeBreak 100[9] | 37.1% | 80.6% | 6.8 months |
| Adagrasib | KRYSTAL-1[10] | 42.9% | - | 6.5 months |
| LY3537982 | LOXO-RAS-20001[18] | 38% (naïve) / 7% (prior G12Ci) | 88% (naïve) / 64% (prior G12Ci) | - |
Table 2: Combination Therapy Efficacy
| Combination | Tumor Type | Trial | Objective Response Rate (ORR) | Notes |
| JDQ443 (G12Ci) + TNO155 (SHP2i) | Solid Tumors | KontRASt-01[10] | 62.5% (naïve) | 24 patients not previously treated with a KRAS G12C inhibitor. |
| LY3537982 (G12Ci) + Pembrolizumab | NSCLC | LOXO-RAS-20001[18] | 78% (naïve) | 9 patients not previously treated with a KRAS G12C inhibitor. |
| LY3537982 (G12Ci) + Cetuximab | Colorectal Cancer | LOXO-RAS-20001[20] | 35% | 46 patients treated in the combination cohort. |
Visualizations: Pathways and Workflows
Caption: Canonical KRAS G12C signaling through MAPK and PI3K pathways.
Caption: Adaptive resistance via RTK-mediated activation of wild-type RAS.
References
- 1. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. ascopubs.org [ascopubs.org]
- 9. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mskcc.org [mskcc.org]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. onclive.com [onclive.com]
- 15. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
- 19. researchgate.net [researchgate.net]
- 20. ascopubs.org [ascopubs.org]
Optimizing KRAS G12C inhibitor 37 dosage and scheduling
Welcome to the technical support center for KRAS G12C Inhibitor 37. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dosage and scheduling in preclinical experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments with Inhibitor 37?
A1: For initial in vitro experiments, such as cell viability or proliferation assays, it is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. A typical starting range for potent KRAS G12C inhibitors is from 1 nM to 10 µM. Based on preclinical data for similar inhibitors, the cellular IC50 is often in the low nanomolar range.[1]
Q2: How should I determine the optimal in vivo dosage for my xenograft mouse model?
A2: In vivo dose determination should begin with a pilot study using a dose range guided by in vitro potency and any available pharmacokinetic (PK) and pharmacodynamic (PD) data. For novel KRAS G12C inhibitors, doses ranging from 10 mg/kg to 100 mg/kg administered orally once or twice daily are often tested in preclinical models.[1][2] Efficacy can be assessed by tumor volume measurements, while tolerability should be monitored by daily body weight measurements and general health observations.[3]
Q3: What are the key signaling pathways I should monitor to assess the pharmacodynamic effects of Inhibitor 37?
A3: The primary downstream signaling pathway of KRAS is the MAPK pathway. Therefore, it is crucial to monitor the phosphorylation status of key proteins in this pathway, such as MEK and ERK. A significant reduction in p-MEK and p-ERK levels upon treatment with Inhibitor 37 indicates target engagement and pathway inhibition.[3][4] Additionally, the PI3K/AKT/mTOR pathway can also be affected and may serve as a mechanism of adaptive resistance, making it a valuable secondary pathway to monitor.[4][5]
Q4: What are the known mechanisms of resistance to KRAS G12C inhibitors like Inhibitor 37?
A4: Resistance to KRAS G12C inhibitors can be multifactorial. Preclinical studies have identified several mechanisms, including upstream reactivation of receptor tyrosine kinases (RTKs), leading to activation of wild-type RAS isoforms (HRAS and NRAS).[5] Other mechanisms include acquired secondary mutations in KRAS that prevent inhibitor binding, and activation of bypass signaling pathways such as the PI3K/AKT/mTOR pathway.[4][5]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High IC50 value / Low potency | 1. Cell line may have intrinsic resistance (e.g., co-occurring mutations).2. Compound instability or degradation in media.3. Incorrect dosage calculation or dilution.4. Suboptimal assay conditions (e.g., cell density, incubation time). | 1. Sequence cell line to check for known resistance mutations. Test in a panel of different KRAS G12C mutant cell lines.2. Prepare fresh stock solutions and working dilutions for each experiment. Protect from light if photosensitive.3. Double-check all calculations and ensure proper mixing.4. Optimize assay parameters. A longer incubation time may be required to observe maximal effect. |
| Inconsistent results between experiments | 1. Variability in cell passage number or health.2. Inconsistent inhibitor preparation or storage.3. Fluctuation in incubator conditions (CO2, temperature, humidity). | 1. Use cells within a consistent and low passage number range. Ensure high cell viability before seeding.2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at the recommended temperature.3. Regularly calibrate and monitor incubator settings. |
| Cell death observed at very low concentrations | 1. Off-target toxicity.2. Solvent (e.g., DMSO) concentration is too high. | 1. Perform counter-screening in KRAS wild-type cell lines to assess specificity.2. Ensure the final solvent concentration is consistent across all wells and below a toxic threshold (typically <0.5%). Include a vehicle-only control. |
In Vivo Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of tumor growth inhibition | 1. Insufficient drug exposure at the tumor site (poor pharmacokinetics).2. Rapid development of adaptive resistance.3. The tumor model has intrinsic resistance. | 1. Perform pharmacokinetic studies to measure plasma and tumor drug concentrations. Consider alternative dosing schedules (e.g., twice daily) or formulation to improve exposure.[1]2. Analyze tumor samples post-treatment for biomarkers of resistance (e.g., reactivation of p-ERK). Consider combination therapy with inhibitors of bypass pathways (e.g., SHP2 or EGFR inhibitors).[6][7]3. Test the inhibitor in multiple, well-characterized KRAS G12C patient-derived xenograft (PDX) models.[2] |
| Significant weight loss or signs of toxicity in mice | 1. Dose is too high.2. Off-target effects of the inhibitor.3. Issues with the vehicle formulation. | 1. Reduce the dose or switch to a less frequent dosing schedule (e.g., intermittent dosing).[8]2. Evaluate for any known off-target activities of the compound class. Nonclinical toxicology studies in rats and dogs for similar inhibitors have identified renal toxicity as a potential concern.[9]3. Test the vehicle alone to ensure it is well-tolerated. |
| High variability in tumor growth within a treatment group | 1. Inconsistent tumor cell implantation.2. Variation in drug administration (e.g., oral gavage).3. Heterogeneity of the tumor model. | 1. Ensure consistent cell number and injection technique for tumor implantation.2. Ensure proper training and consistency in drug administration techniques.3. Increase the number of mice per group to improve statistical power. |
Quantitative Data Summary
The following tables summarize preclinical data for representative KRAS G12C inhibitors, which can serve as a reference for experiments with Inhibitor 37.
Table 1: In Vitro Potency of KRAS G12C Inhibitors in Various Cell Lines
| Inhibitor | Cell Line (Cancer Type) | IC50 (nM) |
| Adagrasib | MIA PaCa-2 (Pancreatic) | ~5 |
| NCI-H358 (Lung) | Data not specified | |
| H23 (Lung) | Data not specified | |
| Sotorasib | NCI-H358 (Lung) | Data not specified |
| MIA PaCa-2 (Pancreatic) | Data not specified | |
| Divarasib | Various | 5- to 20-fold more potent than sotorasib and adagrasib |
| 143D | Ba/F3-KRAS G12C | Low nanomolar |
Data compiled from publicly available preclinical studies.[1][3][10]
Table 2: In Vivo Efficacy of KRAS G12C Inhibitors in Xenograft Models
| Inhibitor | Model | Dose & Schedule | Outcome |
| Adagrasib | KRAS G12C-positive tumor models | 100 mg/kg/day | Broad-spectrum antitumor activity |
| MRTX849 | KRAS G12C CDX and PDX models | 100 mg/kg/day | Pronounced tumor regression in 17 of 26 models |
| 143D | Human cancer xenograft models | Dose-dependent | Inhibition of tumor growth |
| JDQ443 | KRAS G12C CDX models | 10, 30, 100 mg/kg/day | Dose-dependent tumor growth inhibition |
Data compiled from publicly available preclinical studies.[1][2][3][11]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Plate KRAS G12C mutant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting concentration is 10 µM with 1:3 serial dilutions.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Pharmacodynamic Assessment
-
Cell Lysis: Treat cells with Inhibitor 37 at various concentrations and time points. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total ERK, phospho-ERK (p-ERK), total MEK, phospho-MEK (p-MEK), and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
Caption: KRAS G12C Signaling and Point of Intervention.
Caption: Preclinical Workflow for Dosage Optimization.
Caption: Mechanisms of Resistance to KRAS G12C Inhibitors.
References
- 1. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Assessment of KRASG12C inhibitors for colorectal cancer [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Studies with Covalent KRAS G12C Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vivo experiments with covalent KRAS G12C inhibitors. While this guide references common issues and protocols for this class of inhibitors, it is essential to tailor experimental conditions to the specific inhibitor and in vivo model being used.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for covalent KRAS G12C inhibitors?
A1: Covalent KRAS G12C inhibitors are targeted therapeutic compounds designed to selectively inhibit the mutant KRAS G12C protein.[1] They function by forming an irreversible covalent bond with the cysteine residue at position 12 of the KRAS protein. This locks the protein in an inactive, GDP-bound state, thereby preventing downstream signaling through pathways like the RAS-MAPK cascade, which is crucial for tumor cell proliferation and survival.[1]
Q2: How should I formulate my covalent KRAS G12C inhibitor for in vivo administration?
A2: The formulation for in vivo studies is highly dependent on the specific inhibitor's physicochemical properties. A common formulation for the covalent inhibitor adagrasib (MRTX849) is a solution in 10% Captisol with a 50 mM citrate buffer at pH 5.0.[2] It is critical to consult the manufacturer's data sheet or relevant publications for the specific inhibitor you are using. Solubility and stability testing in the chosen vehicle is recommended before beginning in vivo experiments.
Q3: What are some common starting doses and administration routes for in vivo efficacy studies?
A3: Dosing and administration routes can vary significantly between different KRAS G12C inhibitors. For example, in preclinical studies, adagrasib (MRTX849) has been administered via oral gavage at doses ranging from 10 to 100 mg/kg daily.[2] Another inhibitor, ARS-1620, has also been administered orally on a once-daily schedule in xenograft models.[3][4] It is advisable to perform a dose-ranging study to determine the optimal dose for your specific model and inhibitor.
Q4: How can I assess target engagement and pharmacodynamics in my in vivo model?
A4: Target engagement can be assessed by measuring the level of covalent modification of the KRAS G12C protein in tumor tissue, often using mass spectrometry.[2] Pharmacodynamic effects are typically evaluated by measuring the inhibition of downstream signaling pathways. Western blotting for phosphorylated ERK (p-ERK), a key downstream effector of KRAS, is a common method.[5] A decrease in p-ERK levels in tumor lysates following treatment indicates target engagement and pathway inhibition.
Troubleshooting In Vivo Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lack of Tumor Growth Inhibition | 1. Suboptimal Dosing or Formulation: The inhibitor may not be reaching the tumor at a sufficient concentration. 2. Poor Bioavailability: The inhibitor may be poorly absorbed or rapidly metabolized. 3. Primary Resistance of the Tumor Model: The tumor model may have intrinsic resistance mechanisms. 4. Incorrect KRAS G12C Status: The cell line or patient-derived xenograft (PDX) model may not harbor the KRAS G12C mutation. | 1. Conduct a dose-escalation study to find the maximum tolerated dose (MTD) and optimal biological dose. Re-evaluate the formulation for solubility and stability. 2. Perform pharmacokinetic (PK) studies to assess plasma and tumor exposure of the inhibitor. 3. Consider using a different KRAS G12C-mutant model. Investigate potential resistance mechanisms such as co-mutations in tumor suppressor genes or activation of bypass signaling pathways.[6] 4. Verify the KRAS G12C mutation status of your model using sequencing. |
| Tumor Regrowth After Initial Response | 1. Acquired Resistance: The tumor cells may have developed mechanisms to overcome the inhibitor's effects. 2. Incomplete Target Inhibition: The dosing regimen may not be sufficient to maintain suppression of KRAS G12C signaling over time. | 1. Analyze resistant tumors for secondary mutations in KRAS or alterations in bypass signaling pathways (e.g., EGFR, MET, PI3K/AKT/mTOR).[6] Consider combination therapies to target these resistance pathways.[7][8] 2. Optimize the dosing schedule (e.g., increase frequency) based on pharmacodynamic studies to ensure sustained pathway inhibition. |
| High Variability in Tumor Response | 1. Inconsistent Dosing Technique: Inaccurate administration of the inhibitor can lead to variable exposure. 2. Tumor Heterogeneity: The initial tumor cell population may be heterogeneous, with pre-existing resistant clones. 3. Variable Drug Metabolism: Differences in individual animal metabolism can affect inhibitor exposure. | 1. Ensure consistent and accurate administration of the inhibitor. For oral gavage, ensure proper technique to avoid misdosing. 2. Use well-characterized and homogeneous cell populations for implantation. For PDX models, be aware of potential inherent heterogeneity. 3. Increase the number of animals per group to improve statistical power and account for individual variations. |
| Toxicity and Weight Loss in Animals | 1. Dose is Too High: The administered dose may be exceeding the maximum tolerated dose (MTD). 2. Off-Target Effects: The inhibitor may have unintended effects on other proteins or pathways. 3. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Reduce the dose or the frequency of administration. 2. If toxicity persists at effective doses, further investigation into the inhibitor's selectivity profile may be needed. 3. Include a vehicle-only control group to assess the toxicity of the formulation. If the vehicle is toxic, explore alternative formulations. |
Experimental Protocols
General In Vivo Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) under standard conditions.
-
Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-10 million cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width^2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Inhibitor Preparation and Administration:
-
Prepare the KRAS G12C inhibitor in a suitable vehicle at the desired concentration.
-
Administer the inhibitor to the treatment group according to the planned schedule (e.g., daily oral gavage).
-
Administer vehicle only to the control group.
-
-
Data Collection and Analysis:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the animals and excise the tumors.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-ERK) and another portion fixed for histology.
-
Analyze the data for tumor growth inhibition (TGI).
-
Quantitative Data Summary
Table 1: Preclinical In Vivo Efficacy of Select Covalent KRAS G12C Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Adagrasib (MRTX849) | NCI-H358 (NSCLC) Xenograft | 100 mg/kg, PO, QD | Showed tumor regression | [2] |
| Adagrasib (MRTX849) | MIA PaCa-2 (Pancreatic) Xenograft | 100 mg/kg, PO, QD | Showed tumor regression | [2] |
| Sotorasib (AMG 510) | MIA PaCa-2 T2 (Pancreatic) Xenograft | 100 mg/kg, PO, QD | 86% TGI at 10 mg/kg | [9] |
| ARS-1620 | KRAS G12C-positive CDX and PDX models | Oral, QD | Robust dose-dependent efficacy | [3][4] |
| Compound 13 | MIA PaCa-2 (Pancreatic) Xenograft | IP, QD | Significant tumor growth inhibition | [10] |
Visualizations
KRAS Signaling Pathway and Inhibitor Action
Caption: Covalent KRAS G12C inhibitors trap the protein in an inactive state.
In Vivo Efficacy Study Workflow
Caption: A typical workflow for an in vivo xenograft study.
Troubleshooting Logic for Lack of Efficacy
Caption: A decision tree for troubleshooting lack of in vivo efficacy.
References
- 1. Buy KRAS G12C inhibitor 37 [smolecule.com]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Acquired Resistance to KRAS G12C Inhibitor 37
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to the hypothetical KRAS G12C inhibitor 37. The information is based on established mechanisms of resistance to clinically relevant KRAS G12C inhibitors such as sotorasib and adagrasib.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to KRAS G12C inhibitors like inhibitor 37?
A1: Acquired resistance to KRAS G12C inhibitors can be broadly categorized into two main types: "on-target" and "off-target" mechanisms.
-
On-target resistance involves genetic alterations in the KRAS gene itself. These can include:
-
Secondary KRAS mutations: New mutations in the KRAS gene can prevent the inhibitor from binding effectively. Common secondary mutations have been observed at various codons, including G12, G13, R68, H95, Y96, and Q99.[1][2] Some of these mutations may confer differential sensitivity to different KRAS G12C inhibitors.[1][2]
-
KRAS G12C allele amplification: An increased number of copies of the KRAS G12C gene can lead to higher levels of the target protein, overwhelming the inhibitor.[3]
-
-
Off-target resistance involves alterations in other genes that bypass the need for KRAS G12C signaling. These mechanisms include:
-
Activation of bypass signaling pathways: Upregulation or activating mutations in upstream receptor tyrosine kinases (RTKs) like EGFR and MET, or downstream signaling molecules such as BRAF, MEK, and PI3K can reactivate the MAPK or PI3K/AKT pathways, rendering the inhibition of KRAS G12C ineffective.[3]
-
Activation of other RAS isoforms: Wild-type RAS proteins (HRAS and NRAS) can be activated to sustain downstream signaling.
-
Histologic transformation: In some cases, the tumor cells can change their type, for example, from adenocarcinoma to squamous cell carcinoma, which may reduce their dependency on the KRAS G12C mutation.[3]
-
Q2: My cells are showing reduced sensitivity to inhibitor 37 over time. How can I confirm if this is due to acquired resistance?
A2: To confirm acquired resistance, you should first perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of inhibitor 37 in your parental (sensitive) and suspected resistant cell lines. A significant increase in the IC50 value in the long-term treated cells compared to the parental line indicates acquired resistance.[4] You can then proceed to investigate the underlying mechanisms using the experimental protocols outlined in this guide.
Q3: What are some initial troubleshooting steps if my western blot for p-ERK is not showing the expected decrease after treatment with inhibitor 37?
A3: If you are not observing the expected decrease in phosphorylated ERK (p-ERK) levels, consider the following:
-
Inhibitor Potency and Stability: Ensure that your stock of inhibitor 37 is potent and has not degraded. Prepare fresh dilutions for each experiment.
-
Treatment Time and Dose: Optimize the treatment duration and concentration of inhibitor 37. A time-course and dose-response experiment can help determine the optimal conditions for observing maximal p-ERK inhibition.
-
Cell Line Authenticity: Verify the identity and KRAS G12C mutation status of your cell line.
-
Basal Pathway Activation: Some cell lines may have high basal levels of MAPK pathway activation that are not solely dependent on KRAS G12C, indicating intrinsic resistance.[5]
-
Antibody Quality: Ensure your primary and secondary antibodies for p-ERK and total ERK are validated and working correctly. Include appropriate positive and negative controls in your experiment.
Troubleshooting Guides
Guide 1: Investigating On-Target Resistance Mechanisms
Problem: You suspect your resistant cell line has acquired a secondary KRAS mutation.
Troubleshooting Steps:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell populations.
-
Sanger Sequencing of KRAS Hotspots: Perform Sanger sequencing of the key exons of the KRAS gene that are known to harbor resistance mutations (e.g., codons 12, 13, 59, 61, 68, 95, 96, 99).
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, perform targeted NGS or whole-exome sequencing.[6][7] This can identify a broader range of mutations and detect mutations present at a lower allele frequency.
-
Digital Droplet PCR (ddPCR): If you have a specific secondary mutation in mind, ddPCR can be a highly sensitive method for its detection and quantification.
Problem: You want to assess for KRAS G12C allele amplification.
Troubleshooting Steps:
-
Quantitative PCR (qPCR): Design primers specific for the KRAS G12C allele and a reference gene. Compare the relative copy number between resistant and parental cells.
-
Fluorescence In Situ Hybridization (FISH): FISH can be used to visualize and quantify the number of KRAS gene copies per cell.[8]
-
NGS Data Analysis: Copy number variations can also be inferred from NGS data.
Guide 2: Investigating Off-Target Resistance Mechanisms
Problem: You suspect bypass signaling is reactivating the MAPK or PI3K/AKT pathway.
Troubleshooting Steps:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of a wide range of RTKs in your resistant cells compared to parental cells.[8]
-
Western Blot Analysis: Based on the RTK array results or common resistance pathways, perform western blotting for key signaling molecules. Assess the phosphorylation status of proteins such as EGFR, MET, HER2, AKT, and S6 in the presence and absence of inhibitor 37.
-
NGS for Bypass Pathway Mutations: Perform targeted NGS on a panel of genes involved in common bypass signaling pathways (e.g., EGFR, MET, BRAF, PIK3CA, PTEN).
Quantitative Data Summary
The following tables summarize quantitative data on acquired resistance to KRAS G12C inhibitors from published studies.
Table 1: IC50 Fold-Increase for Secondary KRAS Mutations to Sotorasib and Adagrasib
| Secondary KRAS Mutation | Sotorasib IC50 Fold-Increase | Adagrasib IC50 Fold-Increase | Reference |
| G13D | >100 | ~1 | [1][2] |
| R68M | >100 | ~1 | [1][2] |
| A59S/T | >100 | ~1 | [1][2] |
| Y96D/S | >100 | >100 | [1][2] |
| Q99L | ~1 | >100 | [1][2] |
Table 2: Impact of MET Amplification on KRAS G12C Inhibitor Sensitivity
| Cell Line | Resistance Mechanism | Sotorasib IC50 (µM) | Adagrasib IC50 (µM) | Reference |
| H23 (Parental) | - | 0.29 | 0.07 | [8] |
| H23ARC11 (Resistant) | MET Amplification | 4.73 | 0.95 | [8] |
Experimental Protocols
Protocol 1: Generation of KRAS G12C Inhibitor-Resistant Cell Lines
Objective: To generate cell lines with acquired resistance to inhibitor 37.
Methodology:
-
Initial IC50 Determination: Determine the IC50 of inhibitor 37 in the parental KRAS G12C mutant cell line using a standard cell viability assay (e.g., CellTiter-Glo®).
-
Dose Escalation:
-
Culture the parental cells in the presence of inhibitor 37 at a concentration equal to the IC50.
-
Monitor the cells for growth. Initially, most cells will die.
-
Once the surviving cells resume proliferation, subculture them and double the concentration of inhibitor 37.
-
Repeat this process of dose escalation, allowing the cells to adapt and proliferate at each new concentration. This process can take several months.[4]
-
-
Isolation of Resistant Clones: Once cells are able to proliferate at a high concentration of inhibitor 37 (e.g., 10-20 times the initial IC50), you can either maintain them as a polyclonal population or isolate single-cell clones by limiting dilution.
-
Confirmation of Resistance: Perform a dose-response assay to determine the IC50 of the resistant population or clones and compare it to the parental cell line. A significant fold-increase in IC50 confirms the resistant phenotype.[4]
Protocol 2: Western Blot Analysis of MAPK Pathway Activation
Objective: To assess the phosphorylation status of ERK1/2 as a marker of MAPK pathway activity.
Methodology:
-
Cell Lysis:
-
Seed parental and resistant cells and grow to 70-80% confluency.
-
Treat the cells with inhibitor 37 at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[9][10]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[9][10]
-
Protocol 3: Next-Generation Sequencing (NGS) of Tumor Biopsies or Cell Lines
Objective: To identify genomic alterations associated with resistance.
Methodology:
-
Sample Preparation:
-
Cell Lines: Extract high-quality genomic DNA from parental and resistant cell pellets.
-
Tumor Biopsies: Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tissue sections or fresh-frozen tissue.[11] For FFPE samples, it is crucial to assess the tumor content and DNA quality.[11]
-
Circulating Tumor DNA (ctDNA): Isolate cell-free DNA from plasma samples.[11]
-
-
Library Preparation:
-
Fragment the genomic DNA to the appropriate size.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
For targeted sequencing, use a commercially available gene panel that covers key cancer-related genes, including KRAS and genes in common bypass pathways.
-
-
Sequencing: Sequence the prepared libraries on an NGS platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Align the sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs).
-
Compare the genomic profiles of the resistant and parental/pre-treatment samples to identify acquired alterations.
-
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the target of inhibitor 37.
Caption: Overview of on-target and off-target resistance mechanisms.
Caption: Experimental workflow for identifying resistance mechanisms.
References
- 1. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acquired Resistance to KRASG12C Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current practices and guidelines for clinical next-generation sequencing oncology testing | Cancer Biology & Medicine [cancerbiomed.org]
- 7. Next-generation sequencing in cancer diagnosis and treatment: clinical applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. NGS Basics for Cancer Research | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Strategies to Mitigate Toxicity of KRAS G12C Inhibitor Adagrasib (MRTX849)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential toxicities associated with the KRAS G12C inhibitor adagrasib (MRTX849) during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with adagrasib in preclinical and clinical studies?
A1: Adagrasib is associated with a range of treatment-related adverse events (TRAEs). The most frequently reported toxicities include:
-
Gastrointestinal (GI) Toxicity: Diarrhea, nausea, and vomiting are the most common adverse events.[1]
-
Hepatotoxicity: Elevations in liver enzymes, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are frequently observed.[2][3]
-
Fatigue: A general feeling of tiredness and lack of energy is a common side effect.[1]
-
QTc Interval Prolongation: Adagrasib can prolong the QTc interval, which may increase the risk of cardiac arrhythmias.[4][5]
Q2: What is the underlying mechanism of adagrasib-induced toxicity?
A2: Adagrasib is a covalent inhibitor that selectively targets the KRAS G12C mutant protein by irreversibly binding to the cysteine residue at position 12.[4][6][7] This locks the KRAS protein in an inactive state, inhibiting downstream signaling pathways that drive tumor growth.[4][6] While highly selective, off-target effects and the consequences of sustained pathway inhibition can contribute to toxicities. For example, inhibition of KRAS signaling in normal tissues where the pathway plays a physiological role may contribute to some of the observed side effects. Adagrasib is primarily metabolized by the cytochrome P450 enzyme CYP3A4, and interactions with other drugs that inhibit or induce this enzyme can alter adagrasib exposure and potentially increase toxicity.[2]
Q3: Are there strategies to mitigate adagrasib-induced toxicities in a research setting?
A3: Yes, several strategies can be employed to manage and mitigate toxicities in both preclinical and clinical research:
-
Dose Optimization: In preclinical models, conducting dose-range-finding studies is crucial to identify the optimal therapeutic window that maximizes efficacy while minimizing toxicity. In clinical settings, dose interruptions and reductions are effective management strategies for adverse events.[1][2]
-
Supportive Care: Prophylactic and symptomatic management of side effects is critical. For GI toxicity, this may include the use of anti-diarrheal and anti-emetic agents.[8]
-
Monitoring: Regular monitoring of liver function tests (ALT, AST, bilirubin) and electrolytes is recommended.[2][3] For QTc prolongation risk, baseline and periodic electrocardiogram (ECG) monitoring is advised, especially when co-administered with other QTc-prolonging drugs.[5]
-
Combination Therapies: In some instances, combination therapies are being explored not only to enhance efficacy but also to potentially allow for lower, better-tolerated doses of adagrasib. However, it's important to note that some combinations may also exacerbate toxicities.
Troubleshooting Guides
Issue 1: Unexpected or Severe Hepatotoxicity in Preclinical Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Mitigation Strategy |
| High Drug Concentration | Perform a dose-response study to determine the IC50 for cytotoxicity in relevant liver cell models (e.g., primary human hepatocytes, HepG2). Use concentrations at or below the IC50 for initial mechanistic studies. |
| Reactive Metabolite Formation | Conduct a reactive metabolite trapping assay using glutathione (GSH) to assess the potential for adagrasib to form reactive electrophilic species. |
| Mitochondrial Dysfunction | Evaluate mitochondrial toxicity using in vitro assays that measure mitochondrial respiration, membrane potential, and ATP production in liver cells. |
| Off-Target Kinase Inhibition | Profile adagrasib against a panel of kinases to identify potential off-target activities that could contribute to hepatotoxicity. |
| Inflammatory Response | Co-culture hepatocytes with immune cells (e.g., Kupffer cells) to assess the role of inflammation in adagrasib-induced liver injury. |
Issue 2: Significant Gastrointestinal Distress in Animal Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Disruption of Intestinal Epithelial Barrier | Utilize in vitro models such as intestinal organoids or gut-on-a-chip systems to assess the direct impact of adagrasib on epithelial cell viability and barrier integrity.[3][7] |
| Alteration of Gut Microbiome | Analyze the fecal microbiome of treated animals to determine if adagrasib alters the composition and function of the gut microbiota. |
| Inhibition of Normal Gut Physiology | Investigate the effect of adagrasib on key intestinal cell types and their functions, such as goblet cell mucus production and Paneth cell antimicrobial peptide secretion. |
| Dehydration and Electrolyte Imbalance | Ensure adequate hydration and monitor electrolyte levels in animals exhibiting diarrhea. |
Issue 3: Observation of Cardiotoxicity in Preclinical Safety Studies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Mitigation Strategy |
| hERG Channel Inhibition | Perform a hERG patch-clamp assay to determine the IC50 of adagrasib for the hERG potassium channel, a key contributor to cardiac repolarization. |
| Effects on Other Cardiac Ion Channels | Evaluate the effect of adagrasib on other important cardiac ion channels (e.g., sodium, calcium channels) to get a comprehensive cardiac safety profile. |
| In Vivo QTc Prolongation | Conduct in vivo telemetry studies in a suitable animal model (e.g., conscious dogs) to assess the effect of adagrasib on the QTc interval at clinically relevant exposures. |
| Mitochondrial Dysfunction in Cardiomyocytes | Assess mitochondrial function in cardiomyocytes treated with adagrasib to investigate potential bioenergetic effects. |
Data Presentation
Table 1: Summary of Common Treatment-Related Adverse Events (TRAEs) with Adagrasib (KRYSTAL-1 Study)
| Adverse Event | Any Grade (%) | Grade 3/4 (%) |
| Gastrointestinal | ||
| Diarrhea | 63 | 0.9 |
| Nausea | 62 | 4.3 |
| Vomiting | 47 | 0.9 |
| Hepatic | ||
| ALT Increased | 28 | 5 |
| AST Increased | 25 | 5 |
| General | ||
| Fatigue | 41 | 4.3 |
| Cardiac | ||
| QTc Prolongation | 16 | 6 |
Data adapted from clinical trial results. Percentages are approximate and may vary across different studies and patient populations.[1][9][10]
Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment Using 3D Liver Spheroids
This protocol provides a method for assessing the hepatotoxicity of adagrasib using a 3D liver spheroid model, which more closely mimics the in vivo liver microenvironment than traditional 2D cultures.[5][11]
Materials:
-
Cryopreserved primary human hepatocytes or HepG2 cells
-
Ultra-low attachment 96-well round-bottom plates
-
Hepatocyte culture medium
-
Adagrasib stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Cytotoxicity reagent (e.g., LDH-Glo™)
-
Hoechst 33342, Calcein AM, and Ethidium Homodimer-1 (EthD-1) for imaging
Procedure:
-
Spheroid Formation:
-
Thaw and seed hepatocytes in ultra-low attachment plates at a density of 1,000-5,000 cells/well.[11]
-
Centrifuge the plate at low speed (e.g., 100 x g for 5 minutes) to facilitate cell aggregation.
-
Culture for 3-5 days to allow for spheroid formation.
-
-
Compound Treatment:
-
Prepare serial dilutions of adagrasib in culture medium. Include a vehicle control (DMSO).
-
Carefully remove half of the medium from each well and replace it with the medium containing the appropriate concentration of adagrasib.
-
Incubate for 24, 48, and 72 hours.
-
-
Viability and Cytotoxicity Assessment:
-
ATP Assay (Viability): Add CellTiter-Glo® 3D reagent to each well, mix to lyse the spheroids, and measure luminescence according to the manufacturer's protocol.[8]
-
LDH Release (Cytotoxicity): Collect the supernatant from each well and measure LDH release using the LDH-Glo™ assay kit.
-
-
High-Content Imaging:
-
Add a cocktail of Hoechst 33342 (stains all nuclei), Calcein AM (stains live cells), and EthD-1 (stains dead cells) to the wells.[11]
-
Incubate for 1-2 hours.
-
Acquire z-stack images of the spheroids using a high-content imaging system.
-
Analyze the images to quantify the number of live and dead cells, spheroid size, and morphology.
-
Expected Outcome: A dose- and time-dependent decrease in cell viability and an increase in cytotoxicity, along with morphological changes in the spheroids, would indicate hepatotoxicity.
Protocol 2: Assessment of Gastrointestinal Toxicity Using Intestinal Organoids
This protocol describes a method to evaluate the GI toxicity of adagrasib using human intestinal organoids.[1][8][12]
Materials:
-
Human intestinal organoid culture (derived from pluripotent stem cells or patient biopsies)
-
Matrigel®
-
IntestiCult™ Organoid Growth Medium
-
96-well plates
-
Adagrasib stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
Procedure:
-
Organoid Seeding:
-
Passage and expand intestinal organoids according to standard protocols.
-
Mechanically dissociate organoids into small fragments.
-
Resuspend the organoid fragments in Matrigel® on ice.
-
Plate 10-20 µL domes of the Matrigel®/organoid suspension into the center of each well of a pre-warmed 96-well plate.[8]
-
Allow the Matrigel® to polymerize at 37°C for 15-20 minutes.
-
Add complete IntestiCult™ medium to each well.
-
-
Compound Treatment:
-
After 3-4 days of culture, replace the medium with fresh medium containing serial dilutions of adagrasib or a vehicle control.
-
Incubate for 48-72 hours, with a medium change if necessary for longer exposures.[8]
-
-
Viability Assessment:
-
Remove the medium and add CellTiter-Glo® 3D reagent to each well.
-
Vigorously mix to break up the Matrigel® dome and lyse the organoids.[8]
-
Transfer the lysate to an opaque plate and measure luminescence.
-
Expected Outcome: A decrease in luminescence in adagrasib-treated wells compared to the vehicle control indicates a reduction in cell viability, suggesting GI toxicity.
Protocol 3: hERG Patch-Clamp Assay for Cardiac Safety Assessment
This protocol outlines the manual whole-cell patch-clamp technique to assess the inhibitory effect of adagrasib on the hERG potassium channel.[9][10][13]
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Internal (pipette) and external (bath) recording solutions
-
Adagrasib stock solution (in DMSO)
Procedure:
-
Cell Preparation:
-
Plate the hERG-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
-
Patch-Clamp Recording:
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull a glass micropipette and fill it with the internal solution. The pipette resistance should be 2-5 MΩ.
-
Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "gigaseal").
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
hERG Current Measurement:
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to record the characteristic tail current.[14]
-
Record stable baseline currents for several minutes.
-
-
Compound Application:
-
Perfuse the recording chamber with the external solution containing a known concentration of adagrasib.
-
Record the hERG current until a steady-state block is achieved.
-
Wash out the compound to assess the reversibility of the block.
-
Repeat with multiple concentrations to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak tail current amplitude in the presence and absence of adagrasib.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Expected Outcome: A concentration-dependent reduction in the hERG tail current will allow for the determination of the IC50 value, which is a critical parameter for assessing the risk of QTc prolongation.
Mandatory Visualizations
Signaling Pathway
Caption: KRAS signaling pathway and the mechanism of action of adagrasib.
Experimental Workflow
Caption: Experimental workflow for in vitro hepatotoxicity assessment.
Logical Relationship
Caption: Logical workflow for managing adagrasib-induced toxicity.
References
- 1. news-medical.net [news-medical.net]
- 2. The preclinical assessment of the risk for QT interval prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A64 HUMAN INTESINAL ORGANOIDS AS A MODEL FOR GASTROINTESTINAL FUNCTION AND TOXICITY SCREENING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advanced 3D Liver Models for In vitro Genotoxicity Testing Following Long-Term Nanomaterial Exposure [jove.com]
- 6. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gut-On-A-Chip: Assessing Drug-induced Gut Toxicity In Vitro | Drug Discovery News [drugdiscoverynews.com]
- 8. stemcell.com [stemcell.com]
- 9. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. High-Content 3D Toxicity Screening using iPSC-derived Hepatocyte Spheroids [moleculardevices.com]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Addressing Tumor Heterogeneity in Response to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tumor heterogeneity in response to KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to KRAS G12C inhibitors?
Resistance to KRAS G12C inhibitors can be broadly categorized into two main types: on-target and off-target mechanisms.
-
On-target resistance involves alterations to the KRAS gene itself. This can include secondary KRAS mutations at different codons (e.g., G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C) or high-level amplification of the KRAS G12C allele.[1] These changes can prevent the inhibitor from binding effectively to the KRAS G12C protein.
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS signaling. This is a common mechanism of both intrinsic and acquired resistance.[2][3] Key bypass pathways include:
-
Reactivation of the MAPK pathway: This can occur through various mechanisms, such as activating mutations in other RAS isoforms (NRAS, HRAS), BRAF, or MAP2K1 (MEK1).[1]
-
Activation of Receptor Tyrosine Kinases (RTKs): Feedback activation of RTKs like EGFR, FGFR, and MET can reactivate downstream signaling.[3] MET amplification is a notable mechanism of acquired resistance.[1]
-
PI3K/AKT/mTOR pathway activation: Alterations in this pathway can promote cell survival and proliferation independently of KRAS.[2]
-
Histologic transformation: In some cases, tumors can change their cellular appearance, for example, from adenocarcinoma to squamous cell carcinoma, which is a non-genomic resistance mechanism.[1]
-
Q2: How can I assess for tumor heterogeneity in my experimental models?
Several techniques can be employed to investigate tumor heterogeneity:
-
Single-Cell RNA Sequencing (scRNA-seq): This powerful technique allows for the transcriptomic profiling of individual cells within a tumor, revealing different subpopulations and their respective gene expression signatures.[4] This can help identify rare resistant clones and understand the diversity of cellular responses to treatment.
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): These methods can be used to assess the spatial heterogeneity of protein expression within a tumor. For example, staining for markers of signaling pathway activation (e.g., p-ERK) or resistance markers (e.g., c-MET) can reveal subclones with distinct characteristics.
-
Next-Generation Sequencing (NGS) of bulk tumor tissue: While not providing single-cell resolution, deep sequencing of tumor DNA can identify low-frequency mutations that may confer resistance.
-
Patient-Derived Xenografts (PDXs) and Cell Lines: Establishing models from patient tumors allows for in-depth investigation of drug response and resistance mechanisms in a controlled environment.
Q3: What are the expected response rates to single-agent KRAS G12C inhibitors in different cancer types?
Response rates to KRAS G12C inhibitors vary by cancer type, likely due to underlying biological differences and tumor heterogeneity.
-
Non-Small Cell Lung Cancer (NSCLC): Sotorasib has shown an objective response rate (ORR) of 37.1% to 41% in previously treated patients.[5][6] Adagrasib demonstrated an ORR of 42.9%.[5]
-
Colorectal Cancer (CRC): Monotherapy with KRAS G12C inhibitors has shown more limited efficacy in CRC, with ORRs around 9.7% for sotorasib and 19% for adagrasib.[5] This is thought to be due to feedback reactivation of EGFR signaling.
-
Pancreatic Ductal Adenocarcinoma (PDAC): Sotorasib showed an ORR of 21% in heavily pretreated patients.[5]
Troubleshooting Guides
Problem 1: Suboptimal or variable response to a KRAS G12C inhibitor in vitro.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Cell line heterogeneity | Perform single-cell cloning to establish more homogeneous subpopulations and test their individual sensitivity to the inhibitor. | Protocol: Single-Cell Cloning by Limiting Dilution. |
| Presence of intrinsic resistance mechanisms | Analyze baseline signaling pathway activation in your cell lines. Assess p-ERK, p-AKT, and RTK activation levels by Western blot or IHC. | Protocol: Western Blot for Phosphorylated Kinases. |
| Incorrect drug concentration or instability | Verify the concentration and stability of your inhibitor stock. Perform a dose-response curve to determine the IC50 value for your specific cell line. | Protocol: Cell Viability Assay (e.g., CellTiter-Glo). |
Problem 2: Acquired resistance develops in your in vivo models after initial response.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| On-target KRAS mutations | Sequence the KRAS gene from resistant tumors to identify secondary mutations. | Protocol: Sanger or Next-Generation Sequencing of KRAS. |
| Bypass pathway activation | Perform phosphoproteomic analysis or IHC for key signaling nodes (p-ERK, p-AKT, c-MET, p-EGFR) on resistant tumors. | Protocol: Immunohistochemistry for p-ERK and c-MET. |
| Tumor microenvironment-mediated resistance | Analyze the tumor microenvironment of resistant tumors using scRNA-seq or multiplex immunofluorescence to identify changes in immune cell infiltration or stromal cell activation. | Protocol: Single-Cell RNA Sequencing of Tumor Tissue. |
Quantitative Data Summary
Table 1: Clinical Efficacy of Sotorasib and Adagrasib in KRAS G12C-Mutant NSCLC
| Inhibitor | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Sotorasib | CodeBreaK 100/200 | 37.1% - 41%[5][6] | 6.3 - 6.8 months[6] | 12.5 months[5] |
| Adagrasib | KRYSTAL-1 | 42.9%[5] | 6.5 months[5] | 12.6 months[5] |
Table 2: Preclinical IC50 Values of KRAS G12C Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line (Cancer Type) | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | NCI-H358 (NSCLC) | ~10 | [7] |
| MIA PaCa-2 (Pancreatic) | ~50 | [7] | |
| Adagrasib (MRTX849) | NCI-H358 (NSCLC) | ~20 | [8] |
| SW1573 (NSCLC) | ~100 | [9] | |
| Divarasib | Various Solid Tumors | Data from ongoing trials | [10] |
Detailed Experimental Protocols
Protocol 1: Single-Cell RNA Sequencing (scRNA-seq) of KRAS G12C-Treated Tumors
This protocol outlines a general workflow for scRNA-seq analysis of tumors treated with KRAS G12C inhibitors.
-
Tissue Dissociation:
-
Mechanically mince the fresh tumor tissue into small pieces (1-2 mm³).
-
Digest the tissue using an enzymatic cocktail (e.g., collagenase, dispase, and DNase I) at 37°C with gentle agitation. The incubation time will need to be optimized depending on the tumor type.
-
Quench the digestion with media containing FBS.
-
Filter the cell suspension through a 70 µm and then a 40 µm cell strainer to obtain a single-cell suspension.
-
Perform red blood cell lysis if necessary.
-
Wash the cells with PBS containing 0.04% BSA.
-
-
Cell Viability and Counting:
-
Assess cell viability using Trypan Blue or an automated cell counter. Aim for >80% viability.
-
Count the cells to determine the appropriate loading concentration for the scRNA-seq platform.
-
-
Single-Cell Capture and Library Preparation:
-
Follow the manufacturer's protocol for your chosen scRNA-seq platform (e.g., 10x Genomics Chromium). This typically involves partitioning single cells with barcoded beads in oil droplets, followed by reverse transcription, cDNA amplification, and library construction.
-
-
Sequencing:
-
Sequence the prepared libraries on a compatible next-generation sequencer.
-
-
Data Analysis:
-
Preprocessing: Use the platform-specific software (e.g., Cell Ranger for 10x Genomics) for demultiplexing, alignment, and generating a cell-by-gene count matrix.
-
Quality Control: Filter out low-quality cells based on metrics like the number of genes detected, UMI counts, and mitochondrial gene content.
-
Normalization and Scaling: Normalize the data to account for differences in sequencing depth between cells.
-
Dimensionality Reduction and Clustering: Use techniques like PCA, t-SNE, or UMAP to visualize the data and identify distinct cell clusters.
-
Differential Gene Expression: Identify genes that are differentially expressed between clusters to define cell types and states.
-
Trajectory Inference: If studying a dynamic process like the development of resistance, use trajectory inference algorithms to model cellular transitions.
-
Pathway Analysis: Perform gene set enrichment analysis to identify signaling pathways that are up- or downregulated in specific cell populations.
-
Protocol 2: Immunohistochemistry (IHC) for Phospho-ERK (p-ERK) and c-MET
This protocol provides a general guideline for IHC staining of formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate the tissue sections through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA buffer pH 9.0) and heating in a pressure cooker, steamer, or water bath. The optimal buffer and heating time should be determined for each antibody.
-
-
Peroxidase Blocking:
-
Incubate sections with a hydrogen peroxide solution to block endogenous peroxidase activity.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., normal goat serum in PBS) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody against p-ERK or c-MET at the optimized dilution overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody and Detection:
-
Wash the slides and incubate with a biotinylated secondary antibody.
-
Wash and incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount the coverslip with a permanent mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a brightfield microscope.
-
Quantify the staining intensity and the percentage of positive cells.
-
Protocol 3: Cell Viability Assay for Drug Synergy Analysis
This protocol describes how to assess the synergistic effects of a KRAS G12C inhibitor in combination with another therapeutic agent.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Drug Treatment:
-
Prepare a dose-response matrix of the two drugs. This typically involves a serial dilution of each drug individually and in combination at fixed ratios.
-
Add the drug solutions to the cells and incubate for a period that allows for a measurable effect on cell viability (e.g., 72 hours).
-
-
Viability Measurement:
-
Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability. Follow the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control.
-
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI).
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
-
Visualizations
Caption: KRAS G12C signaling and mechanisms of resistance.
Caption: Experimental workflow for single-cell RNA sequencing.
Caption: Workflow for drug synergy analysis.
References
- 1. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 2. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 3. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid non-uniform adaptation to conformation-specific KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. clinicaltrials.eu [clinicaltrials.eu]
Technical Support Center: Combination Therapy with KRAS G12C Inhibitor 37
Welcome to the technical support center for KRAS G12C Inhibitor 37. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing combination therapies to prevent or overcome resistance to this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective small molecule that covalently binds to the cysteine residue of the KRAS G12C mutant protein.[1][2][3] This binding locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that promote tumor growth.[3][4] It is intended for research use in cancers harboring the KRAS G12C mutation.[1][2]
Q2: Why is combination therapy recommended when using this compound?
A2: While KRAS G12C inhibitors like Inhibitor 37 can be effective initially, tumors often develop resistance through various mechanisms.[5][6][7] Combination therapy is a strategy to preemptively target these resistance pathways, leading to a more durable and potent anti-tumor response.[8][9]
Q3: What are the common mechanisms of resistance to KRAS G12C inhibitors?
A3: Resistance can be categorized as "on-target" (involving the KRAS gene itself) or "off-target" (involving other signaling pathways).[7]
-
On-target resistance includes secondary mutations in the KRAS G12C allele that prevent drug binding or high-level amplification of the KRAS G12C allele.[6]
-
Off-target resistance often involves the reactivation of the MAPK pathway through various "bypass tracks".[5][7] This can occur through:
-
Feedback activation of upstream receptor tyrosine kinases (RTKs) like EGFR, FGFR, and MET.[10][11]
-
Activating mutations in other RAS isoforms (e.g., NRAS, HRAS) or downstream effectors like BRAF and MEK.[6][7]
-
Activation of parallel signaling pathways like the PI3K/AKT/mTOR pathway.[9]
-
Loss of function mutations in tumor suppressor genes such as PTEN and NF1.[6]
-
Histologic transformation, for example, from adenocarcinoma to squamous cell carcinoma.[6]
-
Q4: What are the most promising combination strategies to overcome resistance to this compound?
A4: Based on preclinical and clinical studies of similar KRAS G12C inhibitors, promising combination strategies include co-targeting:
-
Upstream activators of RAS: SHP2 inhibitors can block the feedback reactivation of wild-type RAS and the MAPK pathway.[10][11]
-
Downstream effectors in the MAPK pathway: MEK inhibitors can provide a vertical blockade of the signaling cascade.[8]
-
Receptor Tyrosine Kinases (RTKs): EGFR inhibitors have shown particular promise in colorectal cancer, where EGFR signaling is a key resistance mechanism.[8]
-
Parallel survival pathways: mTOR inhibitors can be combined to block another key signaling pathway that cancer cells may use to survive.[12]
-
Cell cycle regulators: CDK4/6 inhibitors can be effective, particularly in tumors with concurrent loss-of-function mutations in cell-cycle regulators like CDKN2A.[5]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Reduced sensitivity to this compound in vitro after initial response. | Development of acquired resistance. | 1. Sequence the KRAS gene in resistant cells to check for secondary mutations. 2. Perform a phospho-proteomic screen to identify reactivated signaling pathways (e.g., p-ERK, p-AKT). 3. Test combination therapies: Add inhibitors for SHP2, MEK, or relevant RTKs to see if sensitivity is restored. |
| High baseline resistance to this compound in a new cell line. | Intrinsic resistance mechanisms may be present. | 1. Analyze the genomic profile of the cell line for co-occurring mutations in genes like NF1, PTEN, or other RAS isoforms.[6] 2. Assess baseline activation of parallel signaling pathways (e.g., PI3K/AKT). 3. Empirically test combinations with inhibitors of SHP2, PI3K, or MEK. |
| Inconsistent results in cell viability assays. | Experimental variability or technical issues. | 1. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. 2. Verify drug concentration and stability. 3. Use multiple viability assays that measure different parameters (e.g., metabolic activity with MTT/resazurin and ATP content with CellTiter-Glo) to confirm results.[13][14] |
| No significant tumor growth inhibition in vivo with combination therapy. | Suboptimal dosing, scheduling, or inappropriate tumor model. | 1. Perform a dose-escalation study for the combination to determine the maximum tolerated dose. 2. Optimize the dosing schedule (e.g., concurrent vs. sequential administration). 3. Ensure the chosen xenograft or PDX model is appropriate and has the KRAS G12C mutation. Consider establishing a resistant tumor model for testing.[15] |
| Difficulty interpreting Western blot results for pathway analysis. | Antibody quality, loading controls, or sample preparation issues. | 1. Validate primary antibodies for specificity. 2. Use phospho-specific antibodies alongside total protein antibodies to assess changes in signaling.[16] 3. Ensure equal protein loading by using a reliable housekeeping protein or total protein staining. 4. Collect time-course samples (e.g., 4, 24, 48 hours) to observe dynamic changes in pathway activation.[11] |
Data Presentation
Table 1: In Vitro Efficacy of this compound Alone and in Combination
| Cell Line | This compound IC50 (nM) | Inhibitor 37 + SHP2i (1 µM) IC50 (nM) | Inhibitor 37 + MEKi (100 nM) IC50 (nM) |
| NCI-H358 (NSCLC) | 15 | 2 | 5 |
| MIA PaCa-2 (Pancreatic) | 25 | 4 | 8 |
| SW1573 (NSCLC) | 500 (Resistant) | 80 | 150 |
| H358R (Acquired Resistance) | >1000 | 120 | 200 |
Data is hypothetical and for illustrative purposes, based on trends observed for similar inhibitors.[17]
Table 2: In Vivo Tumor Growth Inhibition (TGI) in a Xenograft Model (NCI-H358)
| Treatment Group | Dose & Schedule | TGI (%) |
| Vehicle | N/A | 0% |
| This compound | 50 mg/kg, QD | 60% |
| SHP2 Inhibitor | 25 mg/kg, QD | 20% |
| Inhibitor 37 + SHP2 Inhibitor | 50 mg/kg + 25 mg/kg, QD | 95% |
Data is hypothetical and for illustrative purposes.
Signaling Pathway and Experimental Workflow Diagrams
Caption: KRAS signaling pathway and mechanisms of resistance targeted by combination therapy.
Caption: General experimental workflow for evaluating combination therapies with this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the metabolic activity of cancer cells.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
96-well flat-bottom plates
-
This compound and combination drug, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination agent in complete medium. The final DMSO concentration should be <0.1%.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (DMSO) wells as a negative control.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blotting for Signaling Pathway Analysis
This protocol details the analysis of MAPK and PI3K pathway modulation following treatment.[18][19][20]
Materials:
-
KRAS G12C mutant cells
-
6-well plates
-
This compound and combination drug
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of inhibitors for various time points (e.g., 4h, 24h).
-
Wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities using software like ImageJ. Normalize phospho-protein levels to total protein levels.
-
In Vivo Tumor Xenograft Model
This protocol outlines a basic workflow for assessing the in vivo efficacy of combination therapy.[15]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Matrigel (optional)
-
This compound and combination drug formulated for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow. Start measuring tumor volume 2-3 times per week using calipers once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, Inhibitor 37 alone, combination agent alone, combination therapy).
-
Administer the treatments according to the planned dose and schedule (e.g., daily oral gavage). Monitor animal body weight as a measure of toxicity.
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes throughout the study.
-
The study endpoint can be a specific time point (e.g., 21 days) or when tumors in the control group reach a maximum allowed size.
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Plot the mean tumor volume over time for each group.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Buy this compound [smolecule.com]
- 4. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 7. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 14. Cell viability assays | Abcam [abcam.com]
- 15. wuxibiology.com [wuxibiology.com]
- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to KRAS G12C Inhibitors: Sotorasib (AMG 510) vs. the Elusive Inhibitor 37
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two KRAS G12C inhibitors: the FDA-approved sotorasib (AMG 510) and the investigational compound known as KRAS G12C inhibitor 37. While extensive clinical data is available for sotorasib, public information on the specific efficacy of inhibitor 37 is limited, drawing primarily from patent literature.
The discovery of small molecules that can directly target the previously "undruggable" KRAS oncogene, specifically the G12C mutation, has marked a significant breakthrough in oncology. Sotorasib, developed by Amgen, was the first-in-class KRAS G12C inhibitor to receive regulatory approval, offering a new therapeutic option for patients with KRAS G12C-mutated solid tumors. This guide places the well-documented efficacy of sotorasib in juxtaposition with the currently available information for this compound.
Mechanism of Action: Covalently Silencing an Oncogenic Driver
Both sotorasib and this compound are understood to function as covalent inhibitors that specifically target the cysteine residue of the G12C-mutated KRAS protein. The KRAS protein is a key molecular switch in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell division and tumor formation.[1]
These inhibitors operate by forming an irreversible covalent bond with the mutant cysteine, locking the KRAS G12C protein in an inactive, GDP-bound state.[2][3] This prevents the exchange of GDP for GTP, a critical step for KRAS activation, thereby blocking downstream signaling through pathways such as the MAPK and PI3K-AKT cascades.[2][4] The specificity for the G12C mutant spares wild-type KRAS, theoretically minimizing off-target effects.[5]
Comparative Efficacy: A Tale of Data Disparity
A direct, quantitative comparison of the efficacy of sotorasib and this compound is challenging due to the limited publicly available data for the latter. Sotorasib has undergone extensive clinical evaluation, providing a robust dataset on its performance in various tumor types. In contrast, information on inhibitor 37 is primarily derived from patent literature (WO2018143315A1), which describes it as a potent inhibitor but lacks detailed, peer-reviewed experimental data on its efficacy.[6]
Sotorasib (AMG 510): A Clinically Validated Benchmark
Sotorasib has demonstrated significant clinical activity in patients with KRAS G12C-mutated solid tumors, particularly in non-small cell lung cancer (NSCLC). The pivotal CodeBreaK 100 trial established its efficacy and safety profile, leading to its accelerated approval by the FDA.[7]
Table 1: Clinical Efficacy of Sotorasib in KRAS G12C-Mutated NSCLC (CodeBreaK 100 Trial)
| Efficacy Endpoint | Phase I Results (NSCLC cohort) | Phase II Results | 2-Year Pooled Analysis |
| Objective Response Rate (ORR) | 32.2%[8] | 37.1%[7][9] | 41%[10] |
| Disease Control Rate (DCR) | 88.1%[8] | 80.6%[7][9] | 84%[10] |
| Median Progression-Free Survival (PFS) | 6.3 months[7][8] | 6.8 months[7][9] | 6.3 months[10] |
| Median Overall Survival (OS) | Not reported in initial phase I | 12.5 months[10] | 12.5 months[10] |
| Median Duration of Response (DOR) | 10.9 months[7][8] | 11.1 months[10] | 12.3 months[10] |
In patients with KRAS G12C-mutant colorectal cancer (CRC), sotorasib has shown more modest activity as a monotherapy, with an objective response rate of 7.1% and a disease control rate of 73.8% in the Phase I trial.[8]
This compound: An Investigational Agent
As of the latest available information, there is a notable absence of publicly accessible, peer-reviewed preclinical or clinical data detailing the specific efficacy of this compound. The compound is described as a potent inhibitor of KRAS G12C, suggesting it has demonstrated activity in initial laboratory studies.[6][11] However, without quantitative data such as IC50 values from cell-based assays or tumor growth inhibition from in vivo models, a direct comparison to sotorasib's established efficacy is not feasible.
Experimental Protocols: A Look at the Methodologies
To understand how the efficacy of KRAS G12C inhibitors is evaluated, it is helpful to review the typical experimental designs used in their preclinical and clinical development.
Preclinical Evaluation Workflow
1. Cell-Based Proliferation Assays:
-
Objective: To determine the concentration of the inhibitor required to inhibit the growth of cancer cell lines harboring the KRAS G12C mutation by 50% (IC50).
-
Protocol:
-
KRAS G12C mutant and wild-type cell lines are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the inhibitor (e.g., sotorasib or inhibitor 37).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTS or CellTiter-Glo).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. In Vivo Tumor Xenograft Studies:
-
Objective: To evaluate the anti-tumor activity of the inhibitor in a living organism.
-
Protocol:
-
Immunocompromised mice are subcutaneously implanted with human cancer cells carrying the KRAS G12C mutation.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered orally at various doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
Efficacy is determined by calculating the percentage of tumor growth inhibition compared to the control group.
-
Clinical Trial Design: The CodeBreaK 100 Study (Sotorasib)
The CodeBreaK 100 trial was a multicenter, single-arm, open-label Phase I/II study that enrolled patients with KRAS G12C-mutated advanced solid tumors who had progressed on prior therapies.[10]
-
Phase I: The primary objectives were to assess the safety and tolerability of sotorasib and to determine the recommended Phase II dose.
-
Phase II: The primary endpoint was the objective response rate (ORR). Secondary endpoints included duration of response (DOR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).
Conclusion: A Clear Leader and an Unknown Challenger
In the landscape of KRAS G12C inhibitors, sotorasib stands as a well-characterized and clinically validated therapeutic agent with a proven, albeit sometimes modest, efficacy in a defined patient population. Its development has paved the way for a new class of targeted therapies and serves as a crucial benchmark for future inhibitors.
This compound, while identified as a potent molecule in patent literature, remains an entity with an unproven public record of efficacy. For researchers and drug developers, the story of these two inhibitors highlights the long and data-intensive journey from a promising compound to a clinically impactful medicine. Further disclosure of preclinical and, eventually, clinical data for inhibitor 37 will be necessary to truly assess its potential and position it within the growing armamentarium of KRAS G12C-targeted therapies.
References
- 1. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12C inhibition and innate immune targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation KRAS G12C inhibitor shows relevant antitumor activity | BioWorld [bioworld.com]
- 5. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Preclinical Showdown: A Comparative Guide to KRAS G12C Inhibitors 37 and Adagrasib (MRTX849)
In the landscape of targeted cancer therapies, the development of inhibitors for the once "undruggable" KRAS G12C mutation has marked a significant breakthrough. This guide provides a detailed preclinical comparison of two such inhibitors: the investigational compound KRAS G12C inhibitor 37 and the FDA-approved drug adagrasib (MRTX849). The following analysis is based on publicly available data from preclinical studies and patent literature.
This comparative guide is intended for researchers, scientists, and drug development professionals to objectively assess the preclinical profiles of these two compounds.
At a Glance: Key Preclinical Data
| Parameter | This compound (Compound 65) | Adagrasib (MRTX849) |
| Biochemical Potency (IC50) | Data not publicly available | ~5 nM (pERK inhibition in cells)[1][2] |
| Cellular Potency (IC50) | H358 (NSCLC): <2 nM to 14 nM | NCI-H358 (NSCLC): ~5 nM[2] |
| In Vivo Efficacy | Data not publicly available | Significant tumor regression in multiple patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of NSCLC and other solid tumors at doses of 100 mg/kg.[1] |
| Pharmacokinetics (Mouse) | Data not publicly available | Oral bioavailability, long half-life (~24 hours), extensive tissue distribution.[1][2] |
| CNS Penetration | Data not publicly available | Yes, demonstrated in preclinical models and early clinical data.[1] |
In-Depth Analysis
This compound: An Emerging Contender
This compound, also identified as compound 65 in patent WO2018143315A1, is a potent inhibitor of the KRAS G12C mutant. While comprehensive preclinical data in the public domain is limited, available information from chemical suppliers indicates promising cellular potency.
Key Findings:
-
Cellular Activity: Demonstrates low nanomolar to sub-nanomolar IC50 values in the KRAS G12C-mutant non-small cell lung cancer (NSCLC) cell line H358.
The lack of published in vivo efficacy and pharmacokinetic data for this compound makes a direct and comprehensive comparison with adagrasib challenging at this time.
Adagrasib (MRTX849): A Clinically Validated Inhibitor
Adagrasib is a potent and selective covalent inhibitor of KRAS G12C that has undergone extensive preclinical and clinical evaluation. It has demonstrated robust anti-tumor activity across a range of preclinical models, leading to its accelerated FDA approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC.
Key Findings:
-
Potent and Selective Inhibition: Adagrasib demonstrates potent inhibition of KRAS G12C-dependent signaling, with an IC50 of approximately 5 nM for pERK inhibition in cellular assays.[1][2]
-
Broad In Vivo Activity: In preclinical studies, adagrasib has shown significant tumor regression in a variety of KRAS G12C-positive xenograft models, including those derived from NSCLC, colorectal cancer, and pancreatic cancer.[1]
-
Favorable Pharmacokinetics: Adagrasib exhibits desirable pharmacokinetic properties, including good oral bioavailability, a long half-life of approximately 24 hours, and extensive tissue distribution.[1][2]
-
Central Nervous System (CNS) Penetration: Preclinical models have shown that adagrasib can cross the blood-brain barrier and induce tumor regression in intracranial xenograft models, a critical feature for treating brain metastases.[1]
Experimental Protocols
General Methodology for In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on the proliferation of KRAS G12C mutant cancer cell lines.
Protocol:
-
Cell Culture: KRAS G12C mutant cell lines (e.g., NCI-H358) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the test compounds (this compound or adagrasib) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The results are normalized to the vehicle-treated control, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
General Methodology for In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: KRAS G12C mutant cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Compound Administration: The test compounds (e.g., adagrasib) are administered orally at specified doses and schedules. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition (TGI) is calculated.
Signaling Pathways and Experimental Workflows
Conclusion
Adagrasib (MRTX849) has a well-documented and robust preclinical data package that demonstrates potent and selective inhibition of KRAS G12C, leading to significant anti-tumor activity in a variety of models and favorable pharmacokinetic properties, including CNS penetration.
This compound shows promise with potent cellular activity in early assessments. However, a comprehensive head-to-head comparison with adagrasib is currently limited by the lack of publicly available in vivo efficacy and pharmacokinetic data for inhibitor 37. Further publication of preclinical data for this compound is necessary to fully evaluate its potential relative to clinically validated agents like adagrasib.
References
- 1. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of KRAS G12C Inhibition: A Head-to-Head Comparison of Novel Therapeutic Agents
The discovery and development of inhibitors targeting the KRAS G12C mutation have marked a significant breakthrough in oncology, offering a therapeutic option for a patient population with historically limited treatments.[1] Sotorasib and adagrasib were the first to receive FDA approval for treating KRAS G12C-mutated non-small cell lung cancer (NSCLC), validating KRAS as a druggable target.[2][3] However, the emergence of resistance and the desire for improved efficacy and safety have spurred the development of a new wave of novel KRAS G12C inhibitors.[4][5] This guide provides a head-to-head comparison of these next-generation inhibitors, focusing on preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Preclinical Efficacy and Potency
Novel KRAS G12C inhibitors have been engineered for enhanced potency and selectivity compared to their predecessors. Preclinical studies are crucial for establishing the initial activity profile of these compounds. Divarasib (GDC-6036), for instance, has demonstrated significantly higher potency and selectivity in in-vitro models compared to sotorasib and adagrasib.[6][7][8][9] JDQ443 is another novel covalent inhibitor that has shown potent and selective antitumor activity in both cell line and in vivo models.[2][5]
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Key Findings |
| Divarasib (GDC-6036) | KRAS G12C | Sub-nanomolar | Various KRAS G12C positive cell lines | 5 to 20 times more potent and up to 50 times more selective than sotorasib and adagrasib in vitro.[6][7][8][9] |
| JDQ443 | KRAS G12C | Not explicitly stated | KRAS G12C-mutated cell lines | Potently inhibits KRAS G12C-driven cellular signaling and demonstrates selective antiproliferative activity.[5] |
| Sotorasib (AMG 510) | KRAS G12C | Not explicitly stated | KRAS G12C-mutated cell lines | First-in-class approved inhibitor.[10] |
| Adagrasib (MRTX849) | KRAS G12C | Not explicitly stated | KRAS G12C-mutated cell lines | Second approved inhibitor with central nervous system (CNS) activity.[11][12] |
| MRTX1133 | KRAS G12D | Not explicitly stated | KRAS G12D-mutant cell lines | A potent and selective non-covalent inhibitor of KRAS G12D.[13][14] |
In Vivo Antitumor Activity
The antitumor activity of these novel inhibitors has been evaluated in various preclinical cancer models, including cell-derived xenografts (CDXs) and patient-derived xenografts (PDXs). These studies provide critical insights into the potential in vivo efficacy.
| Inhibitor | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings |
| Divarasib (GDC-6036) | Xenograft cell models | Not specified | Complete TGI | Resulted in complete tumor growth inhibition in multiple KRAS G12C positive models.[6] |
| JDQ443 | CDX and PDX models | Dose-dependent | Dose-dependent antitumor efficacy | Induces AUC exposure-driven antitumor efficacy.[5] |
| MRTX1133 | Xenograft mouse models of pancreatic cancer | 30 mg/kg twice daily | 85% regression rate | Demonstrated dose-dependent anti-tumor efficacy with near-complete response at higher doses.[13] |
Clinical Trial Data and Patient Outcomes
The clinical development of novel KRAS G12C inhibitors is rapidly progressing, with promising early data from Phase I and II trials. A key focus is on improving upon the response rates and durability seen with first-generation inhibitors.
Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Trial (Phase) | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Duration of Response (mDOR) |
| Divarasib (GDC-6036) | Phase I | 58 | 53.4% | 13.1 months | 14.0 months[15] |
| JDQ443 | KontRASt-01 (Phase Ib) | 7 (at 200mg BID) | 57% | Not Reported | Not Reported[16] |
| Sotorasib (AMG 510) | CodeBreak100 (Phase II) | 124 | 37.1% | 6.8 months | Not specified |
| Adagrasib (MRTX849) | KRYSTAL-1 (Phase II) | 112 | 43% | 6.5 months | 8.5 months[17] |
| Fulzerasib | Phase II | 116 | Not specified | Not specified | Not specified |
| Olomorasib | Phase I/II | 60 (efficacy-evaluable) | 77% (treatment-naive), 40% (previously treated) | Not specified | Not specified[18] |
Colorectal Cancer (CRC) and Other Solid Tumors
| Inhibitor | Trial (Phase) | Tumor Type | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| Divarasib (GDC-6036) | Phase I | Colorectal Cancer | 55 | 29.1% | 5.6 months[7] |
| Adagrasib (MRTX849) | KRYSTAL-1 | Colorectal Cancer | Not specified | 22% | Not specified[11] |
| Sotorasib (AMG 510) | CodeBreak100 | Advanced Pancreatic Cancer | Not specified | 21% | Not specified[11] |
Safety and Tolerability
The safety profile of these inhibitors is a critical aspect of their clinical utility. While generally well-tolerated, treatment-related adverse events (TRAEs) are common.
| Inhibitor | Most Common TRAEs (Any Grade) | Grade ≥3 TRAEs |
| Divarasib (GDC-6036) | Gastrointestinal side effects (nausea, diarrhea, vomiting) | Majority were grade 1 or 2 and manageable.[6] |
| Adagrasib (MRTX849) | Diarrhea, nausea, vomiting, fatigue, increased ALT/AST | 45%[17] |
| Sotorasib (AMG 510) | Generally well-tolerated, most TRAEs are grade 1 or 2.[10] | Less than 10% leading to discontinuation.[10] |
| JDQ443 | Favorable safety profile based on initial clinical data.[16] | Not specified |
Mechanisms of Resistance
A significant challenge with KRAS G12C inhibitors is the development of acquired resistance.[4] Understanding these mechanisms is crucial for developing next-generation inhibitors and combination therapies. Resistance can occur through "on-target" mechanisms, such as secondary KRAS mutations, or "off-target" mechanisms that bypass the need for KRAS signaling.[19][20]
-
On-target resistance: Includes new KRAS mutations that prevent inhibitor binding.[19][20]
-
Off-target resistance: Involves the activation of bypass signaling pathways, such as the MAPK and PI3K pathways, or mutations in other oncogenes like NRAS, BRAF, and RET.[19][20][21]
Experimental Protocols
Cell Viability and Proliferation Assays To determine the half-maximal inhibitory concentration (IC50) of the KRAS G12C inhibitors, a common method is the use of a high-throughput cell viability assay. Cancer cell lines harboring the KRAS G12C mutation are seeded in 96-well plates and treated with a serial dilution of the inhibitor. After a set incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader, and the data are normalized to vehicle-treated controls to calculate IC50 values using non-linear regression analysis.
In Vivo Xenograft Studies The in vivo antitumor efficacy of KRAS G12C inhibitors is typically evaluated in immunodeficient mice bearing tumors derived from human cancer cell lines (CDX) or patient tumors (PDX) with the KRAS G12C mutation. Mice are subcutaneously implanted with tumor cells or fragments. Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The inhibitor is administered orally or via intraperitoneal injection at various doses and schedules. Tumor volume is measured regularly with calipers, and animal body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised and may be used for pharmacodynamic and biomarker analysis.
Clinical Trial Design Phase I trials are typically dose-escalation studies to determine the recommended Phase II dose and assess safety and tolerability. Phase II trials are designed to evaluate the antitumor activity of the inhibitor at the recommended dose in specific patient populations, such as those with KRAS G12C-mutated NSCLC who have received prior therapy. Key endpoints in these trials include Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[22]
Visualizing Key Pathways and Processes
Caption: The KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Caption: A generalized experimental workflow for the development of KRAS G12C inhibitors.
Conclusion and Future Directions
The field of KRAS G12C targeted therapy is rapidly advancing, with novel inhibitors like divarasib and JDQ443 demonstrating promising preclinical and early clinical activity that may surpass that of the first-generation agents.[7][15][16] The ongoing head-to-head clinical trials will be crucial in defining the optimal treatment for patients with KRAS G12C-mutated cancers.[8][23][24][25] Future research will likely focus on combination strategies to overcome resistance, expanding the application of these inhibitors to other tumor types, and developing inhibitors for other KRAS mutations, such as G12D.[1][3][13] The continued innovation in this space offers significant hope for improving outcomes for patients with these challenging malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. esmo.org [esmo.org]
- 10. ilcn.org [ilcn.org]
- 11. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 12. onclive.com [onclive.com]
- 13. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. novartis.com [novartis.com]
- 17. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 18. Advances in the treatment of KRAS G12C mutant non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 20. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. forpatients.roche.com [forpatients.roche.com]
- 24. clinicaltrials.eu [clinicaltrials.eu]
- 25. A Study Evaluating the Efficacy and Safety of Divarasib Versus Sotorasib or Adagrasib in Participants With Previously Treated KRAS G12C-positive Advanced or Metastatic Non-Small Cell Lung Cancer > Clinical Trials > Yale Medicine [yalemedicine.org]
A Comparative Guide to the Anti-Tumor Activity of KRAS G12C Inhibitor 37 (LY3537982)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of the novel KRAS G12C inhibitor, LY3537982 (also referred to as inhibitor 37), with other leading inhibitors in its class, sotorasib and adagrasib. The information presented herein is supported by preclinical and clinical data to aid in the evaluation of these therapeutic agents.
Quantitative Comparison of Inhibitor Potency
The in vitro potency of KRAS G12C inhibitors is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below for LY3537982, sotorasib, and adagrasib across various KRAS G12C mutant cancer cell lines.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| LY3537982 (Inhibitor 37) | H358 (Lung Cancer) | 3.35 | [1][2] |
| H23 (Lung Cancer) | 1.04 | [3] | |
| H2122 (Lung Cancer) | 11.38 | [3] | |
| Sotorasib (AMG-510) | H358 (Lung Cancer) | 6 | |
| MIA PaCa-2 (Pancreatic Cancer) | 9 | ||
| H23 (Lung Cancer) | 690.4 | ||
| Adagrasib (MRTX849) | MIA PaCa-2 (Pancreatic Cancer) | Varies (10-973 in 2D culture) | [4][5] |
| H358 (Lung Cancer) | Varies (10-973 in 2D culture) | [4][5] | |
| H2122 (Lung Cancer) | Varies (10-973 in 2D culture) | [4][5] |
Note: IC50 values can vary depending on the assay conditions (e.g., 2D vs. 3D cell culture) and the specific cell line. The data presented represents values from 2D cell culture assays.
In Vivo Anti-Tumor Activity
Preclinical studies using xenograft models, where human tumor cells are implanted into immunocompromised mice, have demonstrated the in vivo anti-tumor activity of these inhibitors.
LY3537982 (Inhibitor 37): In a non-small cell lung cancer (NSCLC) patient-derived xenograft model (EL3187), LY3537982 administered at doses of 3 to 30 mg/kg once or twice daily resulted in a spectrum of anti-tumor activity, from significant tumor growth inhibition to complete regression.[1]
Sotorasib (AMG-510): In xenograft models using the MIA PaCa-2 pancreatic cancer cell line and the NCI-H358 lung cancer cell line, sotorasib demonstrated significant tumor growth inhibition when administered orally once daily.[6]
Adagrasib (MRTX849): Adagrasib has shown pronounced tumor regression in 17 out of 26 (65%) KRAS G12C-positive cell line- and patient-derived xenograft models from various tumor types.[7]
Clinical Efficacy
Clinical trial data provides insights into the real-world performance of these inhibitors in patients with KRAS G12C-mutant solid tumors.
LY3537982 (Inhibitor 37): In a first-in-human phase 1 study (LOXO-RAS-20001), LY3537982 monotherapy demonstrated promising preliminary efficacy. In KRAS G12C inhibitor-naïve patients with NSCLC, the overall response rate (ORR) was 38%. The disease control rate (DCR) for these patients was 88%.[4]
Sotorasib (AMG-510): In the CodeBreaK 100 phase 2 trial, sotorasib produced a confirmed objective response rate of 37.1% in patients with previously treated KRAS G12C-mutant NSCLC. The disease control rate was 80.6%.[8]
Adagrasib (MRTX849): The KRYSTAL-1 phase 2 trial of adagrasib in patients with previously treated KRAS G12C-mutant NSCLC reported a confirmed objective response rate of 42.9% and a disease control rate of 80%.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow.
Caption: The KRAS signaling pathway, a key driver of cell growth and proliferation, is constitutively activated by the G12C mutation. KRAS G12C inhibitors block this aberrant signaling.
Caption: A typical experimental workflow for validating the anti-tumor activity of a KRAS G12C inhibitor, from initial in vitro screening to in vivo efficacy studies.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of KRAS G12C inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
96-well opaque-walled multiwell plates
-
KRAS G12C inhibitor (e.g., LY3537982)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: Prepare a serial dilution of the KRAS G12C inhibitor in complete culture medium. Add 100 µL of the diluted inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average luminescence of the no-cell control from all other wells. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for KRAS Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key downstream effectors of KRAS, such as ERK and AKT, to confirm target engagement and pathway inhibition.
Materials:
-
KRAS G12C mutant cancer cell lines
-
KRAS G12C inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the KRAS G12C inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
In Vivo Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12C mutant cancer cell line
-
Matrigel (optional)
-
KRAS G12C inhibitor formulated for oral gavage
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate).
-
Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Inhibitor Administration:
-
Administer the KRAS G12C inhibitor or vehicle control to the mice daily via oral gavage at the predetermined doses.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
-
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of KRAS G12C inhibitor 37 with other investigational drugs
A Detailed Guide for Researchers and Drug Development Professionals
The discovery of small molecules targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering new therapeutic avenues for a patient population with historically limited treatment options. This guide provides a comparative preclinical analysis of several key investigational KRAS G12C inhibitors: sotorasib (AMG 510), adagrasib (MRTX-849), JDQ443, and LY3537982. Publicly available preclinical data for another compound, referred to as "KRAS G12C inhibitor 37" (compound 65 from patent WO2018143315A1), is limited, precluding its direct comparison in this analysis.
This report summarizes the available quantitative data on the potency and efficacy of these inhibitors, details the experimental protocols for the key assays cited, and provides visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro and in vivo preclinical data for sotorasib, adagrasib, JDQ443, and LY3537982, providing a basis for comparing their potency and efficacy.
Table 1: In Vitro Potency of Investigational KRAS G12C Inhibitors
| Inhibitor | Target/Assay | Cell Line | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | Cell Viability | NCI-H358 | ~6 | [1] |
| Cell Viability | MIA PaCa-2 | ~9 | [1] | |
| p-ERK Inhibition | MIA PaCa-2 | 70 | ||
| Adagrasib (MRTX-849) | Cell Viability (2D) | MIA PaCa-2 | 10 - 973 | [2] |
| Cell Viability (3D) | MIA PaCa-2 | 0.2 - 1042 | [2] | |
| p-ERK Inhibition | MIA PaCa-2 | Single-digit nM | [2] | |
| JDQ443 | p-ERK Inhibition | NCI-H358 | Not Specified | [3] |
| Cell Viability | NCI-H358 | Not Specified | [3] | |
| LY3537982 | KRAS-GTP Loading | NCI-H358 | 3.35 | |
| p-ERK Inhibition | NCI-H358 | 0.65 |
Table 2: In Vivo Efficacy of Investigational KRAS G12C Inhibitors in Xenograft Models
| Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Sotorasib (AMG 510) | NCI-H358 Xenograft | 30 mg/kg, p.o., daily | 126% TGI (regression) | [4] |
| NCI-H358 Xenograft | 100 mg/kg, p.o., daily | 137% TGI (regression) | [4] | |
| Adagrasib (MRTX-849) | Multiple CDX & PDX models | 100 mg/kg, p.o., daily | Pronounced tumor regression in 17 of 26 models (65%) | [5] |
| JDQ443 | Multiple CDX models (NSCLC, Pancreatic, Esophageal) | 10, 30, 100 mg/kg, p.o., daily | Dose-dependent tumor growth inhibition | [3] |
| LY3537982 | NSCLC PDX model | Not Specified | Dose-dependent tumor growth inhibition |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the KRAS signaling pathway, the mechanism of action of KRAS G12C inhibitors, and a general workflow for evaluating these compounds.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
Navigating Resistance: A Comparative Guide to Cross-Resistance Profiles of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). However, the emergence of drug resistance poses a substantial clinical challenge, limiting the long-term efficacy of these therapies. Understanding the landscape of cross-resistance between different KRAS G12C inhibitors is paramount for developing effective sequential and combination treatment strategies. This guide provides a comparative analysis of cross-resistance studies involving prominent KRAS G12C inhibitors, sotorasib and adagrasib, supported by experimental data and detailed methodologies.
Mechanisms of Resistance to KRAS G12C Inhibitors
Resistance to KRAS G12C inhibitors is a multifaceted phenomenon, broadly categorized into "on-target" and "off-target" mechanisms.[1][2] On-target resistance involves alterations to the KRAS protein itself, while off-target mechanisms encompass the activation of bypass signaling pathways that circumvent the need for KRAS signaling.[1][2]
On-Target Resistance: The most common on-target resistance mechanism is the acquisition of secondary mutations in the KRAS gene.[3][4] These mutations can interfere with drug binding or restore GTPase activity. Notably, some secondary mutations exhibit differential sensitivity to various KRAS G12C inhibitors, suggesting opportunities for sequential therapies.[5][6] For instance, in vitro studies have shown that while mutations like Y96D and Y96S confer resistance to both sotorasib and adagrasib, other mutations may be sensitive to one inhibitor but not the other.[6]
Off-Target Resistance: Tumors can also develop resistance by activating alternative signaling pathways to bypass the inhibition of KRAS G12C.[7] This can occur through various genomic alterations, including:
-
Activation of other RAS isoforms: Mutations in NRAS or HRAS can reactivate the MAPK pathway.[8]
-
Alterations in downstream effectors: Activating mutations in genes like BRAF and MAP2K1 (MEK1) can drive signaling independent of KRAS.[3][8]
-
Receptor Tyrosine Kinase (RTK) activation: Amplification or activating mutations in RTKs such as MET and EGFR can lead to the reactivation of both the MAPK and PI3K-AKT pathways.[3]
-
Loss of tumor suppressors: Inactivation of tumor suppressor genes like PTEN and NF1 can also contribute to resistance.[3]
-
Histologic transformation: In some cases, tumors can undergo a change in their cellular appearance, for example, from an adenocarcinoma to a squamous cell carcinoma, as a mechanism of resistance.[2][3][9]
Comparative Cross-Resistance Data
The following tables summarize key findings from in vitro studies investigating the cross-resistance profiles of sotorasib and adagrasib against various secondary KRAS mutations.
| Secondary KRAS Mutation | Sotorasib Resistance | Adagrasib Resistance | Potential for Sequential Therapy | Reference |
| G13D | High | Sensitive | Yes (Adagrasib after Sotorasib) | [6] |
| R68M | High | Sensitive | Yes (Adagrasib after Sotorasib) | [6] |
| A59S | High | Sensitive | Yes (Adagrasib after Sotorasib) | [6] |
| A59T | High | Sensitive | Yes (Adagrasib after Sotorasib) | [6] |
| Q99L | Sensitive | Resistant | Yes (Sotorasib after Adagrasib) | [6] |
| Y96D | High | High | No | [6] |
| Y96S | High | High | No | [6] |
This table is based on in vitro data and clinical validation is ongoing.
Experimental Protocols
A common experimental approach to studying cross-resistance involves the generation of drug-resistant cancer cell lines. A generalized protocol is outlined below:
1. Generation of Resistant Cell Lines:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in the presence of a KRAS G12C inhibitor (e.g., sotorasib or adagrasib).
-
The concentration of the inhibitor is gradually increased over several months to select for resistant clones.
-
To accelerate the emergence of mutations, a mutagen such as N-ethyl-N-nitrosourea (ENU) can be used.[10]
2. Characterization of Resistant Clones:
-
Genomic Analysis: DNA is extracted from resistant clones and subjected to next-generation sequencing (NGS) to identify secondary mutations in KRAS and other cancer-related genes.
-
Phenotypic Analysis: The resistance of the clones is confirmed by assessing cell viability (e.g., using a CTG assay) in the presence of increasing concentrations of the inhibitor to determine the IC50 value.
-
Signaling Pathway Analysis: Western blotting is used to assess the phosphorylation status of key proteins in the MAPK and PI3K-AKT pathways (e.g., ERK, AKT) to determine if bypass pathways are activated.
3. Cross-Resistance Assessment:
-
The resistant cell lines generated against one inhibitor (e.g., sotorasib-resistant) are then treated with another KRAS G12C inhibitor (e.g., adagrasib) to determine their sensitivity.
-
Cell viability assays are performed to determine the IC50 of the second inhibitor in the resistant lines.
-
A significant increase in the IC50 value compared to the parental cell line indicates cross-resistance.
Visualizing Resistance Mechanisms and Experimental Workflows
To better understand the complex interplay of signaling pathways and the methodologies used to study resistance, the following diagrams are provided.
Caption: Simplified KRAS signaling pathway and mechanisms of resistance to KRAS G12C inhibitors.
Caption: Experimental workflow for a typical cross-resistance study of KRAS G12C inhibitors.
Caption: Logical relationships between KRAS G12C inhibitors and acquired resistance mechanisms.
Conclusion
The landscape of resistance to KRAS G12C inhibitors is complex and heterogeneous. While cross-resistance can occur, particularly with certain on-target mutations, the differential sensitivity profiles observed for some secondary mutations offer a promising avenue for sequential treatment strategies. Furthermore, the identification of bypass pathway activation as a common resistance mechanism highlights the need for combination therapies that target these alternative signaling routes. Continued research into the molecular underpinnings of resistance will be crucial for optimizing the clinical management of KRAS G12C-mutant cancers and extending the benefits of these targeted therapies.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 3. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Sotorasib, Adagrasib and Genetic Mutations - LKT Labs [lktlabs.com]
Overcoming Sotorasib Resistance: A Comparative Analysis of Next-Generation KRAS G12C Inhibitors and Combination Strategies
For Researchers, Scientists, and Drug Development Professionals
The advent of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib, has marked a significant breakthrough in the treatment of previously "undruggable" cancers. However, the emergence of primary and acquired resistance limits their long-term efficacy. This guide provides a comparative analysis of a next-generation KRAS G12C inhibitor, ASP2453, and other therapeutic strategies demonstrating efficacy in preclinical models of sotorasib resistance.
Mechanisms of Sotorasib Resistance
Resistance to sotorasib can arise from a multitude of on-target and off-target mechanisms. On-target resistance often involves secondary mutations in the KRAS gene itself, preventing inhibitor binding. Off-target resistance is more complex and can include the activation of bypass signaling pathways that circumvent the need for KRAS signaling. A key mechanism involves the reactivation of the MAPK and PI3K/AKT/mTOR pathways, often driven by upstream signals from receptor tyrosine kinases (RTKs).[1]
Caption: Simplified KRAS signaling pathway and sotorasib inhibition.
Comparative Efficacy of a Next-Generation KRAS G12C Inhibitor: ASP2453
ASP2453 is a novel, potent, and selective KRAS G12C inhibitor that has demonstrated efficacy in preclinical models, including a sotorasib (AMG 510)-resistant xenograft model.[2]
Quantitative Data Summary
| Cell Line | Inhibitor | IC50 (nM) - Cell Proliferation |
| NCI-H358 (KRAS G12C) | ASP2453 | 3.7 |
| NCI-H358 (KRAS G12C) | Sotorasib (AMG 510) | 6.2 |
Data extracted from preclinical studies.[2]
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| NCI-H358 | ASP2453 | >100 (Regression) |
| NCI-H358 (Sotorasib-Resistant) | ASP2453 | Significant tumor regression |
Data extracted from preclinical studies.[2]
Alternative Therapeutic Strategies in Sotorasib-Resistant Models
Combination therapies are a promising approach to overcoming sotorasib resistance by targeting parallel or downstream signaling pathways.
Combination with PAK4 Inhibitor (KPT9274)
Preclinical studies have shown that the PAK4 inhibitor KPT9274 can synergize with KRAS G12C inhibitors to enhance anti-tumor activity.[3]
Quantitative Data Summary
| Cell Line | Treatment | Effect |
| KRAS G12C-mutant cells | KPT9274 + Sotorasib | Synergistic inhibition of cell growth |
Data extracted from preclinical studies.[3]
| Xenograft Model | Treatment | Outcome |
| NSCLC CDX | KPT9274 (maintenance after sotorasib) | Prevention of tumor relapse |
Data extracted from preclinical studies.[3]
Combination with SHP2 Inhibitors
SHP2 is a protein tyrosine phosphatase that acts upstream of RAS. Its inhibition can prevent the reactivation of wild-type RAS, a known resistance mechanism to KRAS G12C inhibitors.[4]
Experimental Protocols
Cell Viability Assay
-
Cell Lines: Sotorasib-sensitive and resistant KRAS G12C mutant cancer cell lines (e.g., NCI-H358).
-
Method: Cells are seeded in 96-well plates and treated with a serial dilution of the inhibitor(s) for 72 hours. Cell viability is assessed using a commercial assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
-
Objective: To assess the inhibition of downstream signaling pathways (e.g., MAPK and PI3K/AKT).
-
Method: Cells are treated with the inhibitor(s) for a specified time. Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK, AKT).
-
Detection: Membranes are incubated with secondary antibodies and visualized using a chemiluminescence detection system.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice).
-
Method: Sotorasib-sensitive or -resistant KRAS G12C mutant cancer cells are subcutaneously implanted into the flanks of the mice. Once tumors reach a palpable size, mice are randomized into treatment groups.
-
Treatment: Inhibitors are administered orally or via intraperitoneal injection at specified doses and schedules.
-
Data Collection: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).
Signaling and Experimental Workflow Diagrams
References
- 1. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacodynamics of KRAS G12C Inhibitors
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a new therapeutic avenue for patients with a variety of solid tumors. This guide provides a comparative analysis of the pharmacodynamics of key KRAS G12C inhibitors, including the first-generation agents sotorasib and adagrasib, and the next-generation inhibitor divarasib (GDC-6036). The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these agents based on available preclinical and clinical data.
Mechanism of Action: Covalent Targeting of the Inactive State
KRAS, a small GTPase, functions as a molecular switch in intracellular signaling pathways, cycling between an active GTP-bound and an inactive GDP-bound state.[1] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs GTP hydrolysis, leading to a constitutively active state that drives oncogenic signaling, primarily through the MAPK and PI3K-AKT pathways.[2][3]
Sotorasib, adagrasib, and divarasib are all covalent inhibitors that selectively target the cysteine residue of the KRAS G12C mutant protein.[3][4] They bind irreversibly to this mutant cysteine when KRAS is in its inactive, GDP-bound state, trapping the protein in this conformation and preventing downstream signaling.[3][4][5] This targeted approach spares wild-type KRAS, minimizing off-target effects.[6]
Figure 1. Simplified KRAS G12C signaling pathway and the mechanism of action of covalent inhibitors.
Preclinical Pharmacodynamic Comparison
Preclinical studies are crucial for evaluating the potency, selectivity, and efficacy of drug candidates. The following tables summarize key pharmacodynamic parameters for sotorasib, adagrasib, and divarasib from available preclinical data. It is important to note that direct head-to-head comparisons in the same study provide the most robust data.
In Vitro Potency and Selectivity
Biochemical and cellular assays are used to determine the potency (IC50) and selectivity of KRAS G12C inhibitors.
| Inhibitor | Biochemical Assay (IC50) | Cellular Assay (IC50) | Selectivity for KRAS G12C | Reference |
| Sotorasib | Data not consistently reported in comparative studies | Varies by cell line | Selective for G12C | [7] |
| Adagrasib | Data not consistently reported in comparative studies | Varies by cell line (e.g., 10-973 nM in 2D, 0.2-1042 nM in 3D for MRTX849) | Selective for G12C | [7][8] |
| Divarasib (GDC-6036) | Sub-nanomolar range | 5 to 20 times more potent than sotorasib and adagrasib | >18,000-fold more selective for mutant G12C cell lines than wild-type | [9][10][11] |
Note: IC50 values can vary significantly depending on the specific assay conditions and cell lines used. The data for divarasib suggests a higher potency and selectivity compared to the first-generation inhibitors.
In Vivo Efficacy in Xenograft Models
The antitumor activity of KRAS G12C inhibitors is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice.
| Inhibitor | Xenograft Model | Dosing | Antitumor Activity | Reference |
| Sotorasib | NCI-H1373 (NSCLC) | Oral, once daily | Significant tumor growth inhibition | [12] |
| Adagrasib (MRTX849) | Multiple cell line- and patient-derived xenografts | Oral | Pronounced tumor regression in 17 of 26 models | [8] |
| Divarasib (GDC-6036) | MIA PaCa-2 (Pancreatic), NCI-H2122 (NSCLC) | Oral, once daily | Dose-dependent tumor growth inhibition and regression | [10][13] |
Clinical Pharmacodynamics
Clinical trials provide the ultimate assessment of a drug's efficacy and safety in patients.
| Inhibitor | Clinical Trial | Tumor Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Sotorasib | CodeBreaK 100 (Phase 2) | NSCLC | 37.1% | 6.8 months | [14] |
| Adagrasib | KRYSTAL-1 (Phase 1/2) | NSCLC | 42.9% | 6.5 months | [15] |
| Divarasib (GDC-6036) | Phase 1 | NSCLC (400 mg dose) | 59.1% | 15.3 months | [16] |
Note: These clinical trial results are from different studies and are not from a head-to-head comparison. A Phase 3 trial (KRASCENDO 1) is underway to directly compare divarasib with sotorasib and adagrasib.[16]
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental results. Below are representative protocols for key assays used to characterize KRAS G12C inhibitors.
Biochemical Potency Assay (e.g., TR-FRET)
This assay measures the ability of an inhibitor to disrupt the interaction between KRAS G12C and its effector proteins or to inhibit nucleotide exchange.
Figure 2. General workflow for a biochemical potency assay.
Methodology:
-
Reagent Preparation: Recombinant KRAS G12C protein, a fluorescently labeled nucleotide (e.g., GTP analog), and an effector protein domain (e.g., RAF-RBD) are prepared in an appropriate assay buffer. A serial dilution of the test inhibitor is also prepared.
-
Incubation: The KRAS G12C protein is incubated with the test inhibitor for a defined period to allow for covalent modification. Subsequently, the other assay components are added.
-
Signal Detection: The reaction is allowed to reach equilibrium, and the fluorescence resonance energy transfer (FRET) signal is measured using a plate reader.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the half-maximal inhibitory concentration (IC50) is calculated.
Cellular Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines harboring the KRAS G12C mutation.
Methodology:
-
Cell Seeding: KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[8]
-
Treatment: The cells are treated with a range of concentrations of the KRAS G12C inhibitor.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).[8]
-
Lysis and Luminescence Measurement: A reagent such as CellTiter-Glo® is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability. The luminescence is measured using a luminometer.
-
Data Analysis: The luminescent signal is normalized to untreated controls, and the IC50 value is determined.
Cellular Target Engagement Assay (e.g., Immunoaffinity LC-MS/MS)
This assay quantifies the extent to which the inhibitor covalently binds to KRAS G12C within the cell.[13][17]
Figure 3. Workflow for a cellular target engagement assay using LC-MS/MS.
Methodology:
-
Cell Treatment and Lysis: KRAS G12C mutant cells are treated with the inhibitor. After treatment, cells are harvested and lysed to extract total protein.
-
Immunoprecipitation: An antibody specific to KRAS is used to enrich the KRAS G12C protein from the cell lysate.
-
Proteolytic Digestion: The enriched protein is digested into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to identify and quantify the peptide containing the G12C mutation, both in its unbound form and covalently modified by the inhibitor.
-
Data Analysis: The ratio of the inhibitor-bound peptide to the total (bound + unbound) peptide is calculated to determine the percentage of target engagement.
In Vivo Xenograft Model
This model assesses the antitumor efficacy of the inhibitor in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells with the KRAS G12C mutation (e.g., MIA PaCa-2) are subcutaneously injected into immunodeficient mice.[18]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific size, after which the mice are randomized into treatment and control groups.[19]
-
Treatment Administration: The inhibitor is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle.[18][19]
-
Tumor Volume Measurement: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, or at various time points, tumors can be excised for analysis of target engagement and downstream signaling modulation.[18]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
The development of KRAS G12C inhibitors represents a major advancement in targeted cancer therapy. While sotorasib and adagrasib have demonstrated clinical benefit, next-generation inhibitors like divarasib show promise with potentially greater potency and efficacy in early clinical studies.[9][11][16] The direct comparative data from ongoing head-to-head clinical trials will be critical in defining the optimal therapeutic strategies for patients with KRAS G12C-mutated cancers. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel KRAS G12C inhibitors as this important class of drugs continues to evolve.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 3. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 4. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 5. Adagrasib – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 11. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adagrasib Shows Promising Results in Pretreated KRAS-Mutant NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 16. onclive.com [onclive.com]
- 17. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
Independent Validation of KRAS G12C Inhibitor 37's Potency and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and selectivity of KRAS G12C inhibitor 37 against other prominent inhibitors, supported by available experimental data. The information is intended to assist researchers in evaluating therapeutic candidates targeting the KRAS G12C mutation, a key driver in various cancers.
Introduction to KRAS G12C Inhibition
The KRAS protein is a critical signaling molecule that, when mutated, can become constitutively active, leading to uncontrolled cell growth and tumor formation. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is a common oncogenic driver. KRAS G12C inhibitors are a class of targeted therapies that work by covalently binding to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state.[1][2] This targeted approach has led to the development of several promising drug candidates.
This compound, also identified as compound 65 in patent WO2018143315A1, is a potent inhibitor of this mutated protein.[3][4] This guide aims to place the potency and selectivity of this inhibitor in the context of other well-characterized KRAS G12C inhibitors such as Sotorasib (AMG 510), Adagrasib (MRTX849), and Divarasib (GDC-6036).
Comparative Potency and Selectivity
The following tables summarize the available quantitative data for this compound and its comparators. The data is compiled from various sources, including vendor specifications and published literature. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Biochemical Potency Against KRAS Mutants
| Compound | Target | Assay Type | KD (nM) | IC50 (nM) |
| KRAS inhibitor-37 (compound 2) | KRAS G12C | - | 0.019[5] | - |
| KRAS (Wild Type) | - | 0.004[5] | - | |
| KRAS G12D | - | 0.041[5] | - | |
| KRAS G12V | - | 0.144[5] | - | |
| Sotorasib (AMG 510) | KRAS G12C | - | - | ~6-9[6] |
| Adagrasib (MRTX849) | KRAS G12C | - | - | - |
| Divarasib (GDC-6036) | KRAS G12C | - | - | <10[1][2][3] |
Note: Data for "KRAS inhibitor-37 (compound 2)" is provided by a commercial vendor and has not been independently verified in a peer-reviewed publication. It is presented here for comparative purposes. The relationship between "KRAS inhibitor-37 (compound 2)" and "this compound (compound 65)" is not definitively established in the available literature.
Table 2: Cellular Potency in KRAS G12C Mutant Cell Lines
| Compound | Cell Line | Assay Type | IC50 (nM) |
| KRAS inhibitor-37 (compound 2) | H358 | Cell Proliferation | <2[5] |
| SW620 | Cell Proliferation | 14[5] | |
| PANC08.13 | Cell Proliferation | 14[5] | |
| Sotorasib (AMG 510) | NCI-H358 | Cell Viability | ~6[6] |
| MIA PaCa-2 | Cell Viability | ~9[6] | |
| Adagrasib (MRTX849) | Various KRAS G12C lines (2D) | Cell Growth | 10 - 973[7][8][9] |
| Various KRAS G12C lines (3D) | Cell Growth | 0.2 - 1042[7][8][9] | |
| Divarasib (GDC-6036) | Various KRAS G12C lines | - | Sub-nanomolar[10] |
Table 3: Selectivity Profile
| Compound | Selectivity Highlight |
| KRAS inhibitor-37 (compound 2) | Potent against wild-type KRAS in biochemical assay (KD = 0.004 nM)[5]. |
| Sotorasib (AMG 510) | Insensitive to non-KRAS G12C cell lines (IC50 > 7.5 µM)[11]. No off-target effects against a panel of receptors, enzymes, and ion channels. |
| Adagrasib (MRTX849) | Highly selective for KRAS G12C over wild-type. |
| Divarasib (GDC-6036) | Over 18,000-fold more selective for mutant G12C cell lines than wild-type.[10] Up to 50 times as selective as sotorasib and adagrasib in vitro. |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of inhibitor performance. Below are representative protocols for key assays used to characterize KRAS G12C inhibitors.
Biochemical Assays
1. TR-FRET Nucleotide Exchange Assay (e.g., LanthaScreen™ Eu-GTP Binding Assay)
This assay measures the binding of a fluorescently labeled GTP analog to the KRAS protein, which is inhibited by compounds that lock KRAS in the GDP-bound state.
-
Materials:
-
Recombinant KRAS G12C protein
-
Europium-labeled anti-tag antibody (specific to the tag on the KRAS protein)
-
Fluorescently labeled GTP analog (e.g., Alexa Fluor™ 647-GTP)
-
Assay buffer
-
Test compounds
-
384-well assay plates
-
TR-FRET-compatible plate reader
-
-
Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of KRAS G12C protein to the wells of the assay plate.
-
Add the serially diluted test compounds to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.
-
Add a mixture of the Europium-labeled antibody and the fluorescently labeled GTP analog to all wells.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.
-
Cellular Assays
2. p-ERK AlphaLISA Assay
This assay quantifies the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, as a measure of pathway inhibition in cells.
-
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
Test compounds
-
AlphaLISA SureFire Ultra p-ERK1/2 Assay Kit (or equivalent)
-
96-well or 384-well white opaque assay plates
-
AlphaLISA-compatible plate reader
-
-
Protocol:
-
Seed cells in assay plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 2 hours).
-
Lyse the cells using the lysis buffer provided in the kit.
-
Transfer the cell lysates to the AlphaLISA assay plate.
-
Add the AlphaLISA acceptor beads and biotinylated antibody mixture and incubate.
-
Add the streptavidin-donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible reader.
-
Plot the signal against the compound concentration to determine the IC50 value.
-
3. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the level of ATP in cells, which is an indicator of metabolic activity and cell viability.
-
Materials:
-
KRAS G12C mutant cell line
-
Cell culture medium and supplements
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Opaque-walled multiwell plates (e.g., 96-well)
-
Luminometer plate reader
-
-
Protocol:
-
Seed cells in opaque-walled multiwell plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentration to calculate the IC50 value.
-
Visualizing KRAS Signaling and Experimental Workflow
To further clarify the mechanisms and processes involved, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of inhibitor 37.
Caption: Typical workflow for validating the potency and selectivity of a KRAS G12C inhibitor.
References
- 1. Buy this compound [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US20220226820A1 - Devices and methods for analyzing biological samples - Google Patents [patents.google.com]
- 5. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2019236949A1 - Cell-based assay for measuring drug product potency - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20020065231A1 - Method for producing biologically active products - Google Patents [patents.google.com]
- 10. WO2015123315A1 - Assays for detecting the presence or amount of an anti-drug antibody - Google Patents [patents.google.com]
- 11. US20230323433A1 - Methods of Assaying a Biological Cell - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling KRAS G12C inhibitor 37
This guide provides crucial safety and logistical information for laboratory personnel handling KRAS G12C inhibitor 37. Given the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available resources, the following recommendations are based on the safety profiles of similar KRAS G12C inhibitors. Researchers must consult the supplier-provided SDS for specific handling instructions.
I. Personal Protective Equipment (PPE)
All personnel handling this compound, whether in solid or solution form, must use appropriate personal protective equipment to prevent inhalation, ingestion, and contact with skin and eyes.[1][2] As these compounds are potent anti-cancer agents, stringent adherence to PPE protocols is mandatory to avoid potential mutagenic and carcinogenic effects.[3][4]
Table 1: Recommended Personal Protective Equipment
| Protection Type | Equipment | Purpose |
| Eye and Face | Safety glasses with side shields or goggles; Face shield | Protects against splashes of solutions and airborne particles. |
| Hand | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body | Laboratory coat; Disposable gown | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of dust or aerosols.[1][2] |
II. Operational Plan: Handling and Storage
Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel.
A. Handling Protocol:
-
Preparation : Before handling, ensure a designated workspace is clean and uncluttered. Prepare all necessary equipment and reagents.
-
Weighing (Solid Form) : Conduct all weighing of the powdered compound within a chemical fume hood to minimize inhalation of fine particles.
-
Reconstitution : When preparing solutions, add the solvent slowly to the solid compound to avoid splashing.
-
General Use : Avoid the formation of dust and aerosols.[1][2] Do not eat, drink, or smoke in the handling area.[2]
B. Storage Conditions:
-
Solid Form : Store at -20°C, protected from light.[1]
-
In Solvent : Store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]
-
General : Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1][2]
III. Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Waste Collection : Collect all waste, including unused compound, contaminated consumables (e.g., pipette tips, gloves), and empty containers, in a designated, clearly labeled hazardous waste container.
-
Spill Cleanup :
-
Final Disposal : Dispose of the waste container through an approved waste disposal plant, following all local, state, and federal regulations.[2]
IV. Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for handling this compound and the signaling pathway it targets.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. KRAS G12C inhibitor 29|847337-63-7|MSDS [dcchemicals.com]
- 3. Global oncology pharmacists face restricted access to essential PPE items – UC Irvine School of Pharmacy & Pharmaceutical Sciences [pharmsci.uci.edu]
- 4. Global Study Indicates Oncology Pharmacists Face Restricted Access to Essential PPE - The ASCO Post [ascopost.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
